MYCi361
Description
Properties
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]-3-[(4-chlorophenyl)methoxy]-6-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16ClF9N2O2/c1-38-19(11-21(37-38)26(34,35)36)18-6-7-20(40-12-13-2-4-17(27)5-3-13)22(23(18)39)14-8-15(24(28,29)30)10-16(9-14)25(31,32)33/h2-11,39H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLCWLSEYDDTCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)C2=C(C(=C(C=C2)OCC3=CC=C(C=C3)Cl)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16ClF9N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Delving into the Core Mechanism of MYCi361: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of MYCi361, a small-molecule inhibitor of the MYC oncoprotein. The information presented herein is curated for an audience with a strong background in cancer biology and drug development, offering a detailed look at the molecular interactions, cellular consequences, and preclinical efficacy of this compound.
Core Mechanism of Action: Direct MYC Engagement and Degradation
This compound functions as a direct inhibitor of MYC, a transcription factor frequently dysregulated in a majority of human cancers[1]. The compound exerts its anti-tumor effects through a dual mechanism of action: disruption of essential protein-protein interactions and induction of MYC protein degradation[2][3].
Direct Binding and Disruption of MYC/MAX Dimerization: this compound directly binds to the MYC protein with a dissociation constant (Kd) of 3.2 μM[4][5][6][7][8][9]. This binding occurs within the bHLHZip domain of MYC, specifically engaging amino acids 366-381, a region now considered a "hotspot" for small-molecule interaction[1]. By binding to this site, this compound effectively disrupts the heterodimerization of MYC with its obligate partner, MAX[1][2][4][7]. This disruption is critical as the MYC/MAX heterodimer is the functional unit that binds to E-box DNA sequences in the promoter regions of target genes, thereby driving the expression of genes involved in cell proliferation, metabolism, and apoptosis[1][2].
Induction of Proteasome-Mediated Degradation: Beyond simply blocking its function, this compound actively promotes the degradation of the MYC protein. It enhances the phosphorylation of MYC at threonine-58 (T58)[1][2][4][7][10]. The phosphorylation at T58 is a key signal for the ubiquitination of MYC by E3 ubiquitin ligases, which in turn marks the protein for degradation by the 26S proteasome[1]. This targeted degradation of MYC further diminishes its cellular levels and downstream oncogenic signaling.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound across various preclinical studies.
Table 1: Binding Affinity and In Vitro Efficacy
| Parameter | Value | Cell Lines | Reference |
| Binding Affinity (Kd) | 3.2 μM | Cell-free assay | [4][5][6][7][8][9] |
| IC50 Values | |||
| 1.4 μM | LNCaP (Prostate Cancer) | [6][7] | |
| 1.6 μM | PC3 (Prostate Cancer) | [6] | |
| 2.1 μM | P493-6 (Lymphoma) | [6] | |
| 2.6 μM | MV4-11 (Leukemia) | [6][7] | |
| 2.9 μM | MycCaP (Prostate Cancer) | [6] | |
| 4.9 μM | SK-N-B2 (Neuroblastoma) | [6] | |
| 5.0 μM | HL-60 (Lymphoma) | [6] |
Table 2: In Vivo Pharmacokinetics in Mice
| Administration Route | Half-life (t½) | Cmax | Reference |
| Intraperitoneal (i.p.) | 44 hours | 27,200 ng/mL (46 μM) | [6] |
| Oral (p.o.) | 20 hours | 13,867 ng/mL (23 μM) | [6] |
Signaling Pathway and Molecular Interactions
The following diagram illustrates the core signaling pathway affected by this compound.
Caption: Mechanism of action of this compound, illustrating MYC/MAX disruption and induced degradation.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings.
Cellular Thermal Shift Assay (CETSA):
This assay is employed to verify the direct engagement of this compound with the MYC protein within a cellular context[2].
-
Cell Treatment: Culture MYC-dependent cancer cells to 80-90% confluency. Treat the cells with either vehicle control or this compound at a specified concentration for a designated time.
-
Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Heat Shock: Aliquot the cell lysates into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant and analyze the levels of soluble MYC protein by Western blotting. A shift in the thermal stability of MYC in the presence of this compound indicates direct binding.
Immunogenic Cell Death (ICD) Assays:
These assays are used to determine if this compound treatment induces a form of cancer cell death that can stimulate an anti-tumor immune response[4].
-
Cell Treatment: Treat MycCaP cells with 4 µM this compound for 72 hours[4].
-
Supernatant Collection: Collect the cell culture supernatants.
-
ATP Quantification: Quantify the amount of secreted ATP in the supernatant using a commercially available ATP assay kit.
-
HMGB1 Detection: Measure the levels of High Mobility Group Box 1 (HMGB1) protein in the supernatant via ELISA or Western blotting.
-
Calreticulin Exposure: For surface calreticulin detection, incubate treated cells with a primary antibody against calreticulin, followed by a fluorescently labeled secondary antibody. Analyze the cells by flow cytometry[4].
Experimental and Logical Workflows
The following diagram outlines the general workflow for evaluating MYC inhibitors like this compound.
Caption: A generalized workflow for the preclinical evaluation of a MYC inhibitor.
In Vivo Efficacy and Immune Modulation
Preclinical studies in mouse models have demonstrated that this compound effectively suppresses in vivo tumor growth[2][4][5]. Treatment with this compound in immunocompetent mouse models leads to an increase in the infiltration of immune cells, particularly CD3+ T cells, into the tumor microenvironment[1][2][4]. Furthermore, this compound treatment has been shown to upregulate the expression of PD-L1 on tumor cells[2][4]. This finding is significant as it suggests a potential synergy with immune checkpoint inhibitors. Indeed, studies have shown that this compound sensitizes tumors to anti-PD1 immunotherapy, leading to enhanced anti-tumor responses[1][4][6][10]. However, it is important to note that this compound has a narrow therapeutic index, and an improved analog, MYCi975, has been developed with better tolerability[3][6].
References
- 1. Turning up the Heat on MYC: progress in small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule MYC Inhibitors Suppress Tumor Growth and Enhance Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | c-Myc | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | MYC inhibitor | Probechem Biochemicals [probechem.com]
- 8. shellchemtech.com [shellchemtech.com]
- 9. adooq.com [adooq.com]
- 10. aacrjournals.org [aacrjournals.org]
MYCi361: A Technical Whitepaper on its Discovery, Development, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the small molecule MYC inhibitor, MYCi361. It details its discovery, preclinical development, mechanism of action, and the experimental data that underscore its potential as a therapeutic agent.
Introduction
The MYC family of transcription factors are master regulators of cellular processes critical for cell growth, proliferation, and metabolism.[1] Their frequent dysregulation in a majority of human cancers makes them a compelling but challenging therapeutic target.[1] this compound emerged from efforts to develop small molecules that can directly bind to MYC and inhibit its function.[2][3][4][5] This technical guide summarizes the key findings in the development of this compound, presenting quantitative data, experimental methodologies, and visual representations of its mode of action.
Discovery and Development
This compound was identified through a process that combined in silico screening with a rapid in vivo screening methodology in mice.[6] This approach was designed to identify compounds that were not only active in vitro but also possessed favorable pharmacokinetic properties and in vivo tolerability.[1] While this compound demonstrated significant anti-tumor efficacy in preclinical models, it was found to have a narrow therapeutic index.[3][4][5][6][7] This led to further medicinal chemistry optimization and the development of an improved analog, MYCi975, which exhibited better tolerability.[3][4][5][6][7]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: Binding Affinity and In Vitro Potency
| Parameter | Value | Cell Lines/Assay Conditions |
| Binding Affinity (Kd) | 3.2 μM | Cell-free assay for binding to MYC protein.[7][8] |
| IC50 (Prostate Cancer) | MycCaP: 2.9 μM, LNCaP: 1.4 μM, PC3: 1.6 μM | Viability assays in MYC-dependent prostate cancer cell lines.[7] |
| IC50 (Leukemia) | MV4-11: 2.6 μM | Viability assay in a MYC-dependent leukemia cell line.[7] |
| IC50 (Lymphoma) | HL-60: 5.0 μM, P493-6: 2.1 μM | Viability assays in MYC-dependent lymphoma cell lines.[7] |
| IC50 (Neuroblastoma) | SK-N-B2: 4.9 μM | Viability assay in a MYC-dependent neuroblastoma cell line.[7] |
Table 2: In Vivo Pharmacokinetics in Mice
| Route of Administration | Terminal Elimination Half-life (t1/2) | Maximum Plasma Concentration (Cmax) |
| Intraperitoneal (i.p.) | 44 hours | 27,200 ng/mL (46 μM)[7] |
| Oral (p.o.) | 20 hours | 13,867 ng/mL (23 μM)[7] |
Mechanism of Action
This compound exhibits a dual mechanism of action that ultimately leads to the suppression of MYC-driven gene expression and tumor growth.[2]
-
Direct MYC Engagement and Disruption of MYC/MAX Dimerization: this compound directly binds to the MYC protein.[1][8] Studies with biotinylated compounds have indicated that this compound binds to the amino acid region 366-381 of MYC.[1] This engagement disrupts the heterodimerization of MYC with its obligate partner MAX, which is essential for MYC to bind to DNA and regulate gene transcription.[1][2][8] this compound has been shown to impair the binding of the MYC/MAX heterodimer to the E-box DNA sequence, while not affecting the MAX/MAX homodimer.[2][9]
-
Promotion of Proteasome-Mediated MYC Degradation: this compound enhances the phosphorylation of MYC at threonine-58 (T58).[1][2][3][4][5][6][8] This phosphorylation event is a key signal for the ubiquitination and subsequent degradation of the MYC protein by the proteasome.[1] By promoting T58 phosphorylation, this compound effectively reduces the intracellular levels of MYC.[1]
The following diagram illustrates the signaling pathway of this compound's mechanism of action.
Caption: Mechanism of action of this compound in the cell nucleus.
Modulation of the Tumor Microenvironment and Immunotherapy Enhancement
A significant aspect of this compound's anti-tumor activity is its ability to modulate the tumor immune microenvironment.[1][8] Treatment with this compound has been shown to increase the infiltration of immune cells, including CD3+ T cells, into the tumor.[2][6] Furthermore, this compound upregulates the expression of Programmed Death-Ligand 1 (PD-L1) on tumor cells.[2][6][8] This upregulation provides a strong rationale for combining this compound with immune checkpoint inhibitors, such as anti-PD-1 antibodies.[1] Indeed, studies have demonstrated that this compound sensitizes tumors to anti-PD-1 immunotherapy, leading to enhanced anti-tumor efficacy.[2][6][7][8]
The logical relationship for the enhancement of immunotherapy is depicted below.
Caption: Logical workflow of this compound's enhancement of anti-PD-1 immunotherapy.
Key Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are the methodologies for key experiments cited in the development of this compound.
6.1. Immunogenic Cell Death (ICD) Assays
This protocol is used to assess whether this compound induces a form of cancer cell death that can stimulate an immune response.
-
Cell Culture and Treatment: MycCaP cells are treated with 4 μM of this compound for 72 hours.[8]
-
Supernatant Collection: Following treatment, the cell culture supernatants are collected.[8]
-
Quantification of ICD Markers:
-
Calreticulin Exposure:
-
Antibody Staining: Cells are incubated with a primary antibody against Calreticulin (rabbit anti-Calreticulin) for 60 minutes.[8]
-
Secondary Antibody Staining: Subsequently, the cells are incubated with a fluorescently labeled secondary antibody (Alexa Fluor 488 anti-rabbit).[8]
-
Flow Cytometry Analysis: The surface expression of Calreticulin is analyzed by flow cytometry.[8]
-
The workflow for the Immunogenic Cell Death Assay is visualized in the following diagram.
Caption: Experimental workflow for the Immunogenic Cell Death Assay.
6.2. In Vivo Tumor Growth Inhibition Studies
These experiments are designed to evaluate the anti-tumor efficacy of this compound in a living organism.
-
Animal Models: FVB or NSG male mice are used.
-
Tumor Implantation: MycCaP cells are implanted to establish tumors.
-
Dosing Regimen:
-
Tumor Growth Monitoring: Tumor size is measured regularly to assess the effect of the treatment.
-
Outcome: Treatment with this compound has been shown to induce tumor regression in these models.[7]
6.3. Cellular Thermal Shift Assay (CETSA)
CETSA is employed to confirm the direct engagement of this compound with the MYC protein within cells.[2] This assay measures the thermal stability of the target protein in the presence and absence of the inhibitor. An increase in the thermal stability of MYC upon treatment with this compound indicates direct binding.
Note: Specific, detailed protocols for CETSA as applied to this compound were not available in the provided search results.
Clinical Development Status
The available information focuses on the preclinical development of this compound. There is no clear indication from the search results that this compound itself has entered clinical trials. The development focus appears to have shifted to its improved analog, MYCi975, due to the narrow therapeutic index of this compound.[3][4][5][6][7]
Conclusion
This compound is a novel small molecule inhibitor of MYC that has demonstrated significant preclinical anti-tumor activity. Its dual mechanism of action, involving both the disruption of MYC/MAX dimerization and the promotion of MYC degradation, makes it a valuable tool for studying MYC biology. Furthermore, its ability to modulate the tumor immune microenvironment and enhance the efficacy of immunotherapy highlights a promising therapeutic strategy. While the clinical development of this compound may be limited by its therapeutic index, the insights gained from its discovery and preclinical evaluation have been instrumental in the development of next-generation MYC inhibitors with improved pharmacological properties.
References
- 1. Turning up the Heat on MYC: progress in small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule MYC Inhibitors Suppress Tumor Growth and Enhance Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-Molecule MYC Inhibitors Suppress Tumor Growth and Enhance Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small-Molecule MYC Inhibitors Suppress Tumor Growth and Enhance Immunotherapy | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound | MYC inhibitor | Probechem Biochemicals [probechem.com]
MYCi361 effect on MYC-regulated gene expression
An In-Depth Technical Guide on MYCi361: Effects on MYC-Regulated Gene Expression
Abstract
The MYC oncogene is a master transcriptional regulator that is dysregulated in a significant percentage of human cancers, making it a highly sought-after therapeutic target.[1] Despite its validation, the development of direct small-molecule inhibitors has been challenging due to the disordered nature of the MYC protein.[1] This technical guide focuses on this compound, a novel small-molecule inhibitor of MYC. We will delve into its mechanism of action, its quantifiable effects on MYC-regulated gene expression and cancer cell viability, and its impact on the tumor microenvironment. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, including detailed experimental protocols and data presented for comparative analysis.
Mechanism of Action
This compound is a direct MYC inhibitor that functions through a multi-faceted mechanism to disrupt MYC activity and promote its degradation.[2][3]
-
Direct Binding and Disruption of MYC/MAX Dimerization : this compound directly binds to the MYC protein with a dissociation constant (Kd) of 3.2 μM.[2][4][5] This binding occurs within a "hotspot" region of the MYC C-terminal bHLHZip domain, specifically amino acids 366-381.[1] The formation of a heterodimer with the MAX protein is essential for MYC to bind to DNA E-box sequences and regulate gene expression.[1][5] this compound binding disrupts the formation of the functional MYC/MAX complex, thereby inhibiting its transcriptional activity.[1][2][5] In PC3 cells, this compound was shown to disrupt the MYC/MAX interaction at a concentration of 6 μM after 1 hour of treatment.[5]
-
Enhanced Phosphorylation and Proteasomal Degradation : Beyond disrupting dimerization, this compound actively promotes the degradation of the MYC protein.[1][3] It enhances the phosphorylation of MYC on threonine-58 (T58).[1][2][5] The phosphorylation of T58 is a key step in the native pathway for MYC turnover, marking the protein for recognition by E3 ubiquitin ligases and subsequent degradation by the 26S proteasome.[1] By co-opting this pathway, this compound effectively reduces the cellular levels of MYC protein.[1]
Caption: this compound binds to MYC, disrupting the MYC/MAX dimer and promoting T58 phosphorylation, leading to proteasomal degradation and inhibition of gene expression.
Effect on MYC-Regulated Gene Expression
By disrupting the MYC/MAX complex and promoting MYC degradation, this compound effectively impairs MYC-driven gene expression.[2][3] This leads to a global suppression of MYC target gene expression.[3] Studies on the closely related and improved analog, MYCi975, provide further insight into the selectivity of this class of inhibitors.[1] While this compound's effects are broad, MYCi975 was found to selectively regulate MYC target genes.[1] Specifically, genes involved in critical cancer-associated pathways such as cell cycle progression, chromosome organization, and DNA replication showed decreased expression upon inhibitor treatment.[6] In contrast, genes involved in basic RNA metabolic processes were less affected.[6] This suggests that these inhibitors can preferentially target the proliferative advantages conferred by MYC dysregulation in cancer cells.[6]
Quantitative Data
The following tables summarize the key quantitative metrics reported for this compound.
Table 1: Binding Affinity and In Vitro Efficacy
| Parameter | Value | Cell Lines / Conditions | Reference |
|---|---|---|---|
| Binding Affinity (Kd) | 3.2 μM | Cell-free assay with MYC protein | [2][4][5] |
| IC50 | 1.4 μM | LNCaP (Prostate Cancer) | [4][5] |
| 1.6 μM | PC3 (Prostate Cancer) | [4] | |
| 2.1 μM | P493-6 (Lymphoma) | [4] | |
| 2.6 μM | MV4-11 (Leukemia) | [4][5] | |
| 2.9 μM | MycCaP (Prostate Cancer) | [4] | |
| 4.9 μM | SK-N-B2 (Neuroblastoma) | [4] |
| | 5.0 μM | HL-60 (Lymphoma) |[4] |
Table 2: In Vivo Pharmacokinetics in Mice
| Administration Route | Half-Life (t½) | Max Plasma Conc. (Cmax) | Reference |
|---|---|---|---|
| Intraperitoneal (i.p.) | 44 hours | 27,200 ng/mL (46 μM) | [4] |
| Oral (p.o.) | 20 hours | 13,867 ng/mL (23 μM) |[4] |
Impact on the Tumor Microenvironment
This compound treatment significantly remodels the tumor immune microenvironment, shifting it towards an anti-tumor state.[1] In syngeneic mouse models of prostate cancer, treatment with this compound led to an increased infiltration of CD3+ T cells into the tumor.[1][3] Furthermore, this compound treatment caused an upregulation of the immune checkpoint protein PD-L1 on tumor cells.[2][3] This dual action of boosting T-cell presence while upregulating a key immunotherapy target provides a strong rationale for combination therapy. Indeed, this compound has been shown to sensitize tumors to anti-PD1 immunotherapy, leading to enhanced tumor regression.[2][3][4]
Caption: this compound increases T-cell infiltration and upregulates PD-L1 on tumor cells, enhancing the efficacy of anti-PD1 immunotherapy.
Experimental Methodologies
The following protocols are based on methodologies described in the cited literature for this compound and related compounds.
5.1. In Vitro Cell Viability Assay
-
Objective : To determine the IC50 of this compound in various cancer cell lines.
-
Procedure :
-
Seed cancer cell lines (e.g., LNCaP, PC3, MV4-11) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare a stock solution of this compound in fresh DMSO (e.g., 100 mg/mL).[2]
-
Create a serial dilution of this compound in cell culture medium to achieve a range of final concentrations.
-
Treat the cells with the diluted compound and incubate for a specified period (e.g., 72 hours).
-
Assess cell viability using a standard method, such as the CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay.
-
Calculate IC50 values by plotting the percentage of viable cells against the log of the inhibitor concentration.
-
5.2. Immunogenic Cell Death (ICD) Assay
-
Objective : To measure markers of ICD induced by this compound.[2]
-
Procedure :
-
Treat MycCaP cells with 4 μM this compound for 72 hours.[2]
-
ATP Secretion : Collect the cell culture supernatants. Quantify secreted ATP using a commercially available ATP assay kit. Normalize results to cell counts.[2]
-
HMGB1 Release : Collect supernatants and quantify high mobility group protein B1 (HMGB1) levels using an ELISA kit. Normalize results to cell counts.[2]
-
Calreticulin Exposure : Harvest the treated cells. Incubate with a primary antibody against Calreticulin, followed by a fluorescently labeled secondary antibody. Analyze the cell surface expression of Calreticulin by flow cytometry.[2]
-
5.3. In Vivo Tumor Growth Study
-
Objective : To evaluate the anti-tumor efficacy of this compound in a mouse model.
-
Procedure :
-
Implant tumor cells (e.g., MycCaP) subcutaneously into immunocompetent mice (e.g., FVB) or immunodeficient mice (e.g., NSG).[4]
-
Allow tumors to reach a palpable size.
-
Preparation of Dosing Solution : For oral administration, a stock solution in DMSO can be diluted in corn oil (e.g., 10% DMSO, 90% corn oil).[4] For intraperitoneal injection, a formulation of DMSO, PEG300, Tween80, and ddH2O can be used.[2] Prepare working solutions fresh daily.[4]
-
Dosing Regimen : Administer this compound to the mice via the desired route (i.p. or p.o.). A reported regimen is 100 mg/kg/day for 2 days, followed by 70 mg/kg/day for 9 days.[4]
-
Monitor tumor volume and animal weight regularly throughout the study.
-
At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blot for pT58-MYC, immunohistochemistry for PD-L1 and CD3).[3]
-
References
- 1. Turning up the Heat on MYC: progress in small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Small Molecule MYC Inhibitors Suppress Tumor Growth and Enhance Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | MYC inhibitor | Probechem Biochemicals [probechem.com]
- 6. researchgate.net [researchgate.net]
MYCi361: A Technical Guide to its Impact on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Abstract
The MYC family of oncoproteins are critical drivers of cellular proliferation and are frequently deregulated in a majority of human cancers.[1] The development of small molecule inhibitors targeting MYC has been a long-standing challenge in oncology. MYCi361 has emerged as a potent inhibitor that directly engages MYC, disrupts its essential interaction with MAX, and ultimately impairs MYC-driven gene expression, leading to suppressed tumor growth.[2][3] This technical guide provides an in-depth analysis of this compound's mechanism of action with a specific focus on its impact on cell cycle progression. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the core signaling pathways and experimental workflows.
Introduction to this compound
This compound is a small molecule inhibitor of the MYC oncoprotein.[2] Deregulation of MYC is implicated in up to 70% of all human cancers, making it a highly sought-after therapeutic target.[4] MYC functions as a transcription factor by forming a heterodimer with its partner protein, MAX.[5] This MYC-MAX complex binds to E-box sequences in the promoter regions of target genes, driving the expression of genes essential for cell cycle progression, proliferation, and metabolism.[5][6]
This compound has been shown to directly bind to MYC with a dissociation constant (Kd) of 3.2 μM.[2][3] This binding disrupts the formation of the MYC-MAX heterodimer, thereby inhibiting the transcription of MYC target genes.[2] Furthermore, this compound enhances the phosphorylation of MYC at threonine-58, which leads to its proteasome-mediated degradation.[2] This dual mechanism of action contributes to its potent anti-tumor activity observed in preclinical models.[2]
Mechanism of Action: Impact on Cell Cycle Control
MYC is a master regulator of the cell cycle, promoting entry into and progression through the G1, S, and G2/M phases.[7][8] It achieves this by transcriptionally activating genes that encode for key cell cycle machinery, including cyclin-dependent kinases (CDKs) and cyclins, while repressing the expression of CDK inhibitors (CKIs).[7][8]
By disrupting the MYC-MAX complex, this compound effectively reverses these effects, leading to a halt in cell cycle progression. Treatment with this compound has been shown to downregulate the expression of critical cell cycle regulators such as:
-
Cyclins: Cyclin D and Cyclin E, which are essential for the G1/S transition.
-
Cyclin-Dependent Kinases (CDKs): CDK2, CDK4, and CDK6, the catalytic partners of G1 cyclins.
-
E2F Transcription Factors: Master regulators of S-phase entry.
-
CDC25 Phosphatases: Activators of CDK-cyclin complexes.
Concurrently, this compound upregulates the expression of CDK inhibitors, including:
-
p15 (CDKN2B)
-
p16 (CDKN2A)
-
p21 (CDKN1A)
This concerted deregulation of cell cycle machinery ultimately leads to cell cycle arrest, primarily at the G1/S checkpoint.
Quantitative Data
The following tables summarize the key quantitative data related to the activity and effects of this compound.
Table 1: Binding Affinity and In Vitro Potency of this compound
| Parameter | Value | Cell Lines/Assay Conditions | Reference |
| Binding Affinity (Kd) to MYC | 3.2 μM | Cell-free assay | [2][3] |
| IC50 (Prostate Cancer) | 2.9 μM | MycCaP | [9] |
| 1.4 μM | LNCaP | [9] | |
| 1.6 μM | PC3 | [9] | |
| IC50 (Leukemia) | 2.6 μM | MV4-11 | [9] |
| IC50 (Lymphoma) | 5.0 μM | HL-60 | [9] |
| 2.1 μM | P493-6 | [9] | |
| IC50 (Neuroblastoma) | 4.9 μM | SK-N-B2 | [9] |
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the cell cycle distribution of cancer cells treated with this compound using propidium iodide (PI) staining and flow cytometry.[10][11]
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment. Allow cells to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10 μM) for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (can be stored for several weeks).
-
Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with PBS. Resuspend the pellet in 500 μL of PI staining solution.
-
Flow Cytometry Analysis: Incubate the cells in the dark at room temperature for 30 minutes. Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Cell Cycle Proteins
This protocol describes the detection of key cell cycle regulatory proteins in cells treated with this compound.[12][13]
Materials:
-
Treated cell lysates
-
Protein assay reagent (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Thaw cell lysates on ice and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times for 10 minutes each with TBST. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
In Situ Proximity Ligation Assay (PLA) for MYC-MAX Interaction
This protocol allows for the visualization and quantification of the disruption of the MYC-MAX interaction within cells upon treatment with this compound.[14][15][16]
Materials:
-
Cells grown on coverslips
-
This compound
-
Fixation and permeabilization reagents (e.g., methanol, Triton X-100)
-
Blocking solution
-
Primary antibodies against MYC and MAX (from different species)
-
PLA probes (anti-species secondary antibodies with attached oligonucleotides)
-
Ligation and amplification reagents
-
Fluorescently labeled oligonucleotides
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with this compound as described for flow cytometry.
-
Fixation and Permeabilization: Fix the cells with methanol and permeabilize with Triton X-100.
-
Blocking: Block non-specific binding sites with a blocking solution.
-
Primary Antibody Incubation: Incubate the cells with a mixture of primary antibodies against MYC and MAX overnight at 4°C.
-
PLA Probe Incubation: Wash the cells and incubate with the PLA probes (e.g., anti-mouse PLUS and anti-rabbit MINUS).
-
Ligation: Wash the cells and add the ligation solution containing ligase to join the two PLA probes if they are in close proximity (<40 nm).
-
Amplification: Wash the cells and add the amplification solution containing polymerase to generate a rolling-circle amplification product. Fluorescently labeled oligonucleotides will hybridize to this product.
-
Imaging and Analysis: Mount the coverslips with a mounting medium containing DAPI. Visualize the PLA signals as distinct fluorescent dots using a fluorescence microscope. Quantify the number of dots per cell to measure the extent of MYC-MAX interaction.
Visualizations
This compound Signaling Pathway and Impact on Cell Cycle
Caption: this compound signaling pathway and its impact on cell cycle progression.
Experimental Workflow for Assessing this compound's Impact on Cell Cycle
Caption: Experimental workflow for studying this compound's effect on the cell cycle.
Conclusion
This compound represents a promising therapeutic agent for the treatment of MYC-driven cancers. Its ability to directly target MYC, disrupt the MYC-MAX interaction, and promote MYC degradation leads to a robust inhibition of the transcriptional programs that drive cell cycle progression. This results in a potent G1 cell cycle arrest. The experimental protocols and visualizations provided in this guide offer a framework for researchers to further investigate the intricate mechanisms of this compound and to evaluate its potential in various cancer models. Further studies are warranted to fully elucidate the quantitative effects on cell cycle distribution across a broader range of cancer types and to explore potential combination therapies that could enhance its anti-tumor efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. selleckchem.com [selleckchem.com]
- 4. In situ detection of protein-protein interaction by proximity ligation assay in patient derived brain tumor stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MYC and RAF: Key Effectors in Cellular Signaling and Major Drivers in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Involvement of Myc Activity in a G1/S-Promoting Mechanism Parallel to the pRb/E2F Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MYC can enforce cell cycle transit from G1 to S and G2 to S, but not mitotic cellular division, independent of p27-mediated inihibition of cyclin E/CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activated Src abrogates the Myc requirement for the G0/G1 transition but not for the G1/S transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. miltenyibiotec.com [miltenyibiotec.com]
- 12. pubcompare.ai [pubcompare.ai]
- 13. researchgate.net [researchgate.net]
- 14. In Situ Proximity Ligation Assay [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of MYCi361: A Novel Direct Inhibitor of the MYC Oncoprotein
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The MYC family of oncoproteins, particularly c-MYC, represents one of the most sought-after yet challenging targets in oncology. Dysregulation of MYC is implicated in a vast majority of human cancers, driving cellular proliferation, metabolic reprogramming, and immune evasion.[1][2] Historically, the development of direct MYC inhibitors has been hampered by its "undruggable" nature, lacking a defined enzymatic pocket. This whitepaper explores the novelty of MYCi361, a small molecule inhibitor that directly engages MYC, disrupts its oncogenic functions, and demonstrates promising preclinical anti-tumor activity. We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the underlying biological pathways and experimental workflows.
Introduction to MYC Biology and the Therapeutic Challenge
The MYC protein is a transcription factor that forms a heterodimer with its partner MAX to bind to E-box sequences in the promoter regions of target genes, thereby regulating their expression.[3][4] This MYC/MAX complex is a master regulator of numerous cellular processes, including cell cycle progression, apoptosis, and metabolism.[2][5] In cancer, MYC is frequently overexpressed due to gene amplification, translocation, or aberrant signaling, leading to uncontrolled cell growth and tumor progression.[1][2]
The development of small molecules to directly inhibit MYC has been a long-standing goal in cancer therapy. The primary challenge lies in the intrinsically disordered nature of the MYC protein, which lacks a well-defined pocket for small molecule binding.[6] this compound has emerged from extensive screening efforts as a promising candidate that directly targets MYC.[7][8]
This compound: Mechanism of Action
This compound represents a significant advancement in the field of MYC inhibition. Its multifaceted mechanism of action distinguishes it from previous attempts to target this oncoprotein.
Direct Engagement and Disruption of the MYC/MAX Heterodimer
This compound directly binds to the MYC protein with a dissociation constant (Kd) of 3.2 μM.[9][10][11][12][13][14] This binding occurs within the bHLHZip domain of MYC, specifically within a "hotspot" region spanning amino acids 366-381.[6] By binding to this region, this compound effectively disrupts the formation of the functional MYC/MAX heterodimer.[9][12] This prevents the complex from binding to E-box DNA sequences and initiating the transcription of MYC target genes.[12][15]
Induction of Proteasomal Degradation
Beyond simply blocking the MYC/MAX interaction, this compound actively promotes the degradation of the MYC protein. It achieves this by enhancing the phosphorylation of MYC at threonine-58 (T58).[6][7][15] Phosphorylation at T58 is a key signal for the ubiquitination and subsequent degradation of MYC by the proteasome.[6][16] This dual mechanism of action—disruption of dimerization and induction of degradation—leads to a significant and sustained reduction in cellular MYC levels.[7][15]
The signaling pathway illustrating the mechanism of this compound is depicted below:
Quantitative Data Summary
The preclinical evaluation of this compound has generated significant quantitative data, which is summarized below for ease of comparison.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Lines Tested | Reference |
| Binding Affinity (Kd) | 3.2 μM | Cell-free assay | [9][10][11][12][13][14] |
| IC50 (Proliferation) | 1.4 - 5.0 μM | MycCaP, LNCaP, PC3 (Prostate), MV4-11 (Leukemia), HL-60, P493-6 (Lymphoma), SK-N-B2 (Neuroblastoma) | [10][15] |
Table 2: Pharmacokinetics of this compound in Mice
| Route of Administration | Terminal Half-life (t1/2) | Maximum Plasma Concentration (Cmax) | Reference |
| Intraperitoneal (i.p.) | 44 hours | 27,200 ng/mL (46 μM) | [10] |
| Oral (p.o.) | 20 hours | 13,867 ng/mL (23 μM) | [10] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to characterize this compound.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct target engagement of this compound with MYC in a cellular context.
Methodology:
-
Cell Treatment: Treat cultured cancer cells (e.g., PC3) with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 30 minutes).[15]
-
Heating: Heat the cell lysates at a specific temperature (e.g., 42°C) to induce protein denaturation.[15]
-
Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Western Blot Analysis: Analyze the amount of soluble MYC protein remaining in the supernatant by Western blotting. A decrease in the thermal stability of MYC in the presence of this compound indicates direct binding.[15]
Cycloheximide (CHX) Chase Assay
Objective: To determine the effect of this compound on MYC protein stability.
Methodology:
-
Pre-treatment: Treat cancer cells (e.g., PC3) with this compound or a vehicle control for a set period (e.g., 3 hours).[15]
-
Inhibition of Protein Synthesis: Add cycloheximide (CHX), a protein synthesis inhibitor, to the cell culture.
-
Time-course Collection: Harvest cells at various time points after CHX addition (e.g., 0, 30, 60, 90 minutes).
-
Western Blot Analysis: Quantify the levels of MYC protein at each time point by Western blotting to determine the protein's half-life. A shorter half-life in this compound-treated cells indicates increased protein degradation.[15]
In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Tumor Implantation: Implant human cancer cells (e.g., MycCaP) subcutaneously into immunocompromised or syngeneic mice.[10][11]
-
Tumor Growth: Allow tumors to reach a palpable size.
-
Treatment: Administer this compound or a vehicle control to the mice via a specified route (e.g., intraperitoneal injection) and schedule (e.g., 100 mg/kg/day for 2 days, then 70 mg/kg/day for 9 days).[10]
-
Tumor Measurement: Measure tumor volume at regular intervals using calipers.
-
Endpoint Analysis: At the end of the study, excise the tumors and perform further analysis, such as immunohistochemistry for biomarkers of proliferation and apoptosis.
The general workflow for an in vivo efficacy study is illustrated below:
Immunomodulatory Effects and Combination Therapy
A novel and significant finding is the ability of this compound to modulate the tumor microenvironment. In vivo studies have shown that treatment with this compound leads to an increase in tumor-infiltrating immune cells and an upregulation of PD-L1 on tumor cells.[7][9][11] This suggests that this compound can convert an immunologically "cold" tumor into a "hot" one, making it more susceptible to immunotherapy.
Indeed, combination studies have demonstrated that this compound sensitizes tumors to anti-PD1 immunotherapy, leading to enhanced tumor regression.[7][9][11] This opens up exciting new avenues for combination therapies that could significantly improve patient outcomes.
Future Directions and the Emergence of Analogs
While this compound has shown remarkable preclinical efficacy, it has been noted to have a narrow therapeutic index.[7][10][15] This has led to the development of improved analogs, such as MYCi975, which demonstrates better tolerability while retaining the core mechanism of action.[6][7][15] Further medicinal chemistry efforts are likely to yield next-generation MYC inhibitors with enhanced potency and safety profiles.
Conclusion
This compound represents a landmark achievement in the quest to directly target the MYC oncoprotein. Its novel dual mechanism of disrupting the MYC/MAX dimer and inducing proteasomal degradation of MYC provides a powerful strategy to combat MYC-driven cancers. The extensive preclinical data, including its in vitro potency, in vivo efficacy, and immunomodulatory effects, underscore its potential as a transformative cancer therapeutic. While challenges remain in optimizing its therapeutic window, this compound has paved the way for a new class of direct MYC inhibitors that hold the promise of changing the landscape of cancer treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. The MYC oncogene — the grand orchestrator of cancer growth and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. c-Myc Pathway [gentarget.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Cellular experiments to study the inhibition of c-Myc/MAX heterodimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Turning up the Heat on MYC: progress in small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholars.northwestern.edu [scholars.northwestern.edu]
- 8. aacrjournals.org [aacrjournals.org]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | c-Myc | TargetMol [targetmol.com]
- 12. This compound | MYC inhibitor | Probechem Biochemicals [probechem.com]
- 13. adooq.com [adooq.com]
- 14. medkoo.com [medkoo.com]
- 15. Small Molecule MYC Inhibitors Suppress Tumor Growth and Enhance Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for MYCi361 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
MYCi361 is a small molecule inhibitor of the MYC transcription factor, a protein frequently deregulated in a majority of human cancers.[1] this compound directly binds to MYC, disrupting its heterodimerization with MAX and hindering MYC-driven gene expression.[1][2] Furthermore, this compound promotes the degradation of MYC protein by enhancing its phosphorylation at threonine-58, leading to proteasomal degradation.[1][2][3] These mechanisms of action translate to the inhibition of cancer cell proliferation and the induction of immunogenic cell death, making this compound a compound of significant interest for cancer therapy research.[2][3] This document provides detailed protocols for key in vitro assays to characterize the activity of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound activity from in vitro studies.
Table 1: Binding Affinity and IC50 Values of this compound
| Parameter | Value | Cell Lines/Assay Conditions |
| Binding Affinity (Kd) | 3.2 µM | Cell-free assay for binding to MYC.[1][2][3] |
| IC50 (Cell Viability) | 2.9 µM | MycCaP (Prostate Cancer)[4] |
| 1.4 µM | LNCaP (Prostate Cancer)[4] | |
| 1.6 µM | PC3 (Prostate Cancer)[4] | |
| 2.6 µM | MV4-11 (Leukemia)[4] | |
| 5.0 µM | HL-60 (Lymphoma)[4] | |
| 2.1 µM | P493-6 (Lymphoma)[4] | |
| 4.9 µM | SK-N-B2 (Neuroblastoma)[4] |
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound, leading to the inhibition of MYC activity and subsequent cellular responses.
References
Preparation of MYCi361 Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
MYCi361 is a small molecule inhibitor of the MYC proto-oncogene, which is implicated in a wide range of human cancers. Accurate and consistent preparation of this compound stock solutions is critical for reliable in vitro and in vivo experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions to ensure optimal performance and longevity.
Introduction
This compound is a potent inhibitor that disrupts the interaction between MYC and its binding partner MAX, leading to the suppression of MYC-driven gene expression.[1][2][3] It has been shown to inhibit the viability of various MYC-dependent cancer cell lines and suppress tumor growth in vivo.[4][5][6] Given its therapeutic potential, precise and standardized methods for preparing this compound solutions are essential for researchers in academia and the pharmaceutical industry. These application notes provide comprehensive guidelines for the solubilization and storage of this compound.
This compound Properties
A clear understanding of the physicochemical properties of this compound is fundamental to its proper handling and use.
| Property | Value | Reference |
| Molecular Weight | 594.86 g/mol | [1][5][7] |
| Appearance | Solid powder | [2] |
| CAS Number | 2289690-31-7 | [1][4][5] |
| Chemical Formula | C26H16ClF9N2O2 | [1][5][8] |
Solubility Data
The choice of solvent is critical for the effective dissolution of this compound. The following table summarizes its solubility in common laboratory solvents.
| Solvent | Solubility | Notes |
| DMSO | ≥ 100 mg/mL (≥ 168.1 mM) | Sonication and the use of fresh, moisture-free DMSO are recommended to aid dissolution.[1][5] |
| Ethanol | ~14 mg/mL | [1] |
| Water | Insoluble | [1] |
| Corn Oil (with 10% DMSO) | ≥ 2.08 mg/mL (≥ 3.50 mM) | A common vehicle for in vivo oral administration.[4] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO), a common solvent for in vitro studies.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated micropipettes
Procedure:
-
Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (mg) = Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mM x 1 mL x 594.86 g/mol = 5.9486 mg
-
-
Weighing: Carefully weigh out approximately 5.95 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.[5] Gentle warming in a water bath may also aid dissolution, but avoid excessive heat.
-
-
Aliquotting and Storage:
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[1][4]
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months or 1 year).[1][4]
-
Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Safety Precautions
-
Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Refer to the Safety Data Sheet (SDS) for detailed safety and handling information.[2][4][9]
Stability and Storage Summary
Proper storage is crucial to maintain the stability and activity of this compound.
| Form | Storage Temperature | Stability |
| Solid Powder | -20°C | Up to 3 years[1] |
| In Solvent (-20°C) | -20°C | Up to 1 month[1][4][7] |
| In Solvent (-80°C) | -80°C | Up to 6 months to 1 year[1][2][4] |
Note: It is strongly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1][4][7]
MYC Signaling Pathway Overview
This compound functions by disrupting the MYC signaling pathway, a critical regulator of cell proliferation, growth, and apoptosis.
Caption: this compound inhibits the MYC signaling pathway.
These detailed protocols and application notes should provide researchers with the necessary information to confidently prepare and utilize this compound in their studies, ensuring the generation of accurate and reproducible data.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | MYC inhibitor | Probechem Biochemicals [probechem.com]
- 3. Turning up the Heat on MYC: progress in small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | c-Myc | TargetMol [targetmol.com]
- 6. Small Molecule MYC Inhibitors Suppress Tumor Growth and Enhance Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. adooq.com [adooq.com]
- 8. shellchemtech.com [shellchemtech.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo MYCi361 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MYC oncogene is a master transcriptional regulator that is deregulated in up to 70% of human cancers, making it a highly sought-after therapeutic target.[1][2][3] MYCi361 is a small molecule inhibitor that directly engages MYC within cells, disrupting the MYC/MAX heterodimer, which is crucial for its transcriptional activity.[4][5] Furthermore, this compound promotes the degradation of MYC protein by enhancing its phosphorylation on threonine-58, leading to proteasome-mediated degradation.[2][5][6][7][8] Preclinical in vivo studies have demonstrated that this compound can suppress tumor growth, modulate the tumor microenvironment by increasing immune cell infiltration, and upregulate the immune checkpoint protein PD-L1 on tumor cells.[4][5][7][9] These effects suggest a potential for both standalone and combination therapies, particularly with immune checkpoint inhibitors like anti-PD1 antibodies.[4][5][7][10]
These application notes provide detailed protocols for the in vivo evaluation of this compound in murine cancer models, offering a framework for assessing its efficacy, pharmacodynamics, and impact on the tumor microenvironment.
Mechanism of Action of this compound
References
- 1. The MYC oncogene — the grand orchestrator of cancer growth and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Turning up the Heat on MYC: progress in small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MYC on the Path to Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Small Molecule MYC Inhibitors Suppress Tumor Growth and Enhance Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scholars.northwestern.edu [scholars.northwestern.edu]
- 8. aacrjournals.org [aacrjournals.org]
- 9. This compound | c-Myc | TargetMol [targetmol.com]
- 10. aacrjournals.org [aacrjournals.org]
Application of MYCi361 in Prostate Cancer Cell Lines: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate cancer is a leading cause of cancer-related mortality in men. The transcription factor MYC is a well-established oncogene that is frequently overexpressed in prostate cancer, driving tumor initiation, progression, and therapeutic resistance.[1][2] Direct inhibition of MYC has been a long-standing challenge in cancer therapy. MYCi361 is a small molecule inhibitor of MYC that has shown promise in preclinical studies.[3][4][5] This document provides detailed application notes and protocols for the use of this compound in prostate cancer cell line research.
Mechanism of Action
This compound functions as a direct inhibitor of MYC.[3][6] Its mechanism involves several key steps:
-
Direct Binding to MYC: this compound directly binds to the MYC protein with a dissociation constant (Kd) of 3.2 μM.[5][6][7]
-
Disruption of MYC/MAX Heterodimerization: This binding event disrupts the interaction between MYC and its obligate partner MAX, which is essential for MYC's transcriptional activity.[3][6][8]
-
Enhanced MYC Degradation: this compound treatment leads to increased phosphorylation of MYC at threonine-58 (pT58).[3][8] This phosphorylation event marks the MYC protein for proteasome-mediated degradation, thus reducing its cellular levels.[3][8]
-
Inhibition of MYC-driven Gene Expression: By disrupting the MYC/MAX complex and promoting MYC degradation, this compound effectively impairs the transcription of MYC target genes that are crucial for cell proliferation, metabolism, and survival.[3][6]
Applications in Prostate Cancer Cell Lines
This compound has demonstrated significant anti-proliferative effects in various MYC-dependent prostate cancer cell lines.
In Vitro Efficacy
This compound inhibits the viability of several prostate cancer cell lines with low micromolar efficacy.[3][4][7] The half-maximal inhibitory concentrations (IC50) after a 5-day treatment are summarized in the table below.
| Cell Line | Description | IC50 (µM) |
| MycCaP | Murine prostate cancer cell line | 2.9[7] |
| LNCaP | Human, androgen-sensitive prostate adenocarcinoma | 1.4[5][7] |
| PC3 | Human, androgen-insensitive prostate adenocarcinoma | 1.6[7] |
Experimental Protocols
Here are detailed protocols for key experiments to assess the efficacy of this compound in prostate cancer cell lines.
Cell Viability Assay
This protocol is to determine the IC50 of this compound in prostate cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, PC3, MycCaP)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should range from 0.1 µM to 50 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Incubate the plate for 5 days.[9]
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.
Western Blot for MYC Protein Levels
This protocol is to assess the effect of this compound on MYC protein expression and phosphorylation.
Materials:
-
Prostate cancer cells
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-c-Myc, anti-p-MYC (Thr58), anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound (e.g., at 6 µM for 1 hour for initial pathway analysis) or desired concentrations and time points.[5]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 25 µg of total protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-c-Myc) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL detection reagent.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin).
Cell Cycle Analysis by Flow Cytometry
This protocol is to determine the effect of this compound on cell cycle progression.
Materials:
-
Prostate cancer cells
-
6-well plates
-
This compound
-
PBS
-
Ice-cold 70% Ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., IC50 value) for 24-72 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix for at least 30 minutes on ice.[10]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at 37°C in the dark.[10]
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software (e.g., FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Studies
This compound has been shown to suppress tumor growth in vivo.[3][4][6] In a mouse model with established MycCaP tumors, intraperitoneal (i.p.) administration of this compound (initially 50 mg/kg twice daily for 2 days, then 70 mg/kg/day for 9 days) led to tumor regression.[4] Furthermore, this compound treatment has been observed to increase the infiltration of immune cells into the tumor and upregulate PD-L1 on tumor cells, suggesting a role in modulating the tumor immune microenvironment and potentially enhancing immunotherapy.[3][6][8]
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in prostate cancer cells.
Experimental Workflow for this compound Evaluation
Caption: A typical experimental workflow for evaluating this compound.
References
- 1. Cancer-cell-intrinsic mechanisms shaping the immunosuppressive landscape of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Small Molecule MYC Inhibitors Suppress Tumor Growth and Enhance Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | c-Myc | TargetMol [targetmol.com]
- 5. This compound | MYC inhibitor | Probechem Biochemicals [probechem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Turning up the Heat on MYC: progress in small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Flow cytometry and cell cycle analysis [bio-protocol.org]
Application Note: Protocol for Assessing MYCi361 Efficacy in Xenograft Models
Introduction
The MYC family of proto-oncogenes are master regulators of cell proliferation, growth, and metabolism, with their deregulation implicated in up to 70% of human cancers[1][2]. This makes MYC an attractive, albeit challenging, therapeutic target[3][4]. MYCi361 is a small molecule inhibitor that directly engages MYC, providing a valuable tool for cancer research[5][6]. It functions by disrupting the critical MYC/MAX heterodimer, which prevents MYC from binding to E-box DNA sequences and driving the expression of target genes[5][7]. Furthermore, this compound enhances the phosphorylation of MYC on threonine-58 (T58), tagging it for proteasomal degradation and thereby reducing overall MYC protein levels[2][7][8].
This document provides a detailed protocol for assessing the in vivo efficacy of this compound in a subcutaneous xenograft mouse model. The protocol covers cell line selection, tumor establishment, drug administration, and endpoint analyses for both anti-tumor activity and pharmacodynamic effects.
This compound Mechanism of Action
This compound exhibits a dual mechanism of action to inhibit MYC function. Firstly, it binds directly to MYC, disrupting its dimerization with MAX. This prevents the MYC/MAX complex from regulating gene transcription. Secondly, it promotes the phosphorylation of MYC at T58, which is a key step in its native degradation pathway, leading to increased proteasomal breakdown of the MYC protein[2][8]. This dual action effectively suppresses MYC's oncogenic activity.
References
- 1. MYC on the Path to Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Turning up the Heat on MYC: progress in small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The MYC oncogene — the grand orchestrator of cancer growth and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | MYC inhibitor | Probechem Biochemicals [probechem.com]
- 7. Small Molecule MYC Inhibitors Suppress Tumor Growth and Enhance Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholars.northwestern.edu [scholars.northwestern.edu]
Troubleshooting & Optimization
MYCi361 Stability in Solution: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of MYCi361 in solution during experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise when working with this compound solutions.
Problem: Precipitation or cloudiness observed in the this compound stock solution.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Improper Solvent | Ensure high-purity, anhydrous DMSO is used. Moisture in DMSO can reduce the solubility of this compound.[1] | A clear, precipitate-free stock solution. |
| Low Temperature | Gently warm the solution to 37°C. Sonication can also be used to aid dissolution.[2] | The precipitate should dissolve, resulting in a clear solution. |
| Concentration Too High | Prepare a fresh stock solution at a lower concentration. The maximum recommended concentration in DMSO is 100 mg/mL (168.1 mM).[1][2] | A clear stock solution is formed and remains stable. |
| Freeze-Thaw Cycles | Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][3][4] | The stability of the stock solution is maintained over its recommended storage period. |
Problem: Inconsistent or lower-than-expected activity of this compound in in vitro/in vivo experiments.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Degradation of Working Solution | Prepare fresh working solutions for each experiment, especially for in vivo studies.[3] | Consistent and reproducible experimental results. |
| Improper Storage | Store stock solutions appropriately: -80°C for up to 1 year or -20°C for up to 1 month.[1][4][5] | The potency of the this compound stock solution is preserved. |
| Incorrect Dilution | Use a dilution calculator to ensure accurate preparation of working solutions from the stock. | The final concentration of this compound in the experiment is accurate. |
| Binding to Plasticware | Consider using low-adhesion microplates or tubes for sensitive assays. | Minimized loss of compound due to adsorption, leading to more accurate results. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2] It is soluble in DMSO up to 100 mg/mL (168.1 mM).[1][2] For in vivo experiments, a stock solution in DMSO is typically prepared first, which is then further diluted in a suitable vehicle such as corn oil or a mixture of PEG300, Tween80, and ddH2O.[1][3]
Q2: How should I store this compound solutions?
A2: Storage conditions for this compound solutions are critical for maintaining its stability and activity.
| Solution Type | Storage Temperature | Duration |
| Lyophilized Powder | -20°C | 3 years[1][2] |
| Stock Solution in DMSO | -80°C | 1 year[1][2] |
| -20°C | 1 month[1][3][4] | |
| Working Solution | Prepare fresh for each experiment | Same day use recommended[3] |
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1][3][4]
Q3: My this compound solution has precipitated after being stored at -20°C. Can I still use it?
A3: If precipitation is observed, you can try to redissolve the compound by gently warming the vial to 37°C and sonicating.[2] However, if the precipitate does not fully dissolve or if you have subjected the solution to multiple freeze-thaw cycles, it is recommended to prepare a fresh stock solution to ensure accurate experimental results.
Q4: What is the mechanism of action of this compound and how does its stability affect this?
A4: this compound is a small molecule inhibitor that directly binds to the MYC protein.[1][5] This binding disrupts the heterodimerization of MYC with its partner protein MAX, which is essential for MYC's transcriptional activity.[1][6][7][8] Furthermore, this compound enhances the phosphorylation of MYC at threonine-58, which targets the MYC protein for proteasomal degradation.[6][8] If this compound is degraded in solution, its ability to bind to MYC and induce its degradation will be compromised, leading to a loss of its inhibitory effect.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (100 mM in DMSO)
-
Preparation: Allow the lyophilized this compound powder and anhydrous DMSO to equilibrate to room temperature.
-
Calculation: To prepare a 100 mM stock solution, calculate the required volume of DMSO based on the amount of this compound powder. For example, for 1 mg of this compound (MW: 594.86 g/mol ), you would add 16.81 µL of DMSO.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution until the powder is completely dissolved. If necessary, gentle warming (37°C) and sonication can be used to aid dissolution.[2]
-
Storage: Aliquot the stock solution into single-use vials and store at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[1][2]
Protocol 2: Preparation of In Vivo Working Solution (Example Formulation)
This protocol is an example, and the final formulation may need to be optimized for your specific experimental model.
-
Stock Solution: Begin with a clear, pre-prepared stock solution of this compound in DMSO (e.g., 50 mg/mL).[1]
-
Co-solvents: Prepare the following co-solvents: PEG300, Tween80, and sterile double-distilled water (ddH2O).
-
Mixing Procedure (for a 1 mL working solution):
-
To 400 µL of PEG300, add 50 µL of the 50 mg/mL this compound DMSO stock solution. Mix thoroughly until the solution is clear.
-
To the above mixture, add 50 µL of Tween80. Mix again until the solution is clear.
-
Add 500 µL of sterile ddH2O to bring the final volume to 1 mL. Mix thoroughly.
-
-
Usage: This working solution should be prepared fresh on the day of use for optimal results.[1][3]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Recommended workflow for preparing and using this compound solutions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | c-Myc | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. adooq.com [adooq.com]
- 5. This compound | MYC inhibitor | Probechem Biochemicals [probechem.com]
- 6. Turning up the Heat on MYC: progress in small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Small Molecule MYC Inhibitors Suppress Tumor Growth and Enhance Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
MYCi361 Technical Support Center: Troubleshooting Potential Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating potential off-target effects of the MYC inhibitor, MYCi361.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound?
To date, extensive off-target profiling of this compound has been conducted, primarily through broad-spectrum kinase screening. A kinome scan of 468 kinases revealed no significant off-target kinase inhibition at a concentration of 6 μM. This suggests that this compound is highly selective for its intended target, MYC.
However, it is important to note that this compound has been described as having a "narrow therapeutic index" and has demonstrated in vivo toxicity.[1][2] This toxicity could be a result of on-target MYC inhibition in normal tissues, off-target effects not covered by kinome screening, or a combination of both. An improved analog, MYCi975, was developed with a better tolerability profile, which is attributed in part to it regulating a smaller set of genes compared to this compound.[1] This suggests that the observed toxicity of this compound may be linked to its on-target modulation of a broader range of MYC-dependent genes.
Q2: What is the evidence for the on-target activity of this compound?
The on-target activity of this compound has been validated through several key experiments:
-
Direct Binding: this compound directly binds to the MYC protein.[3][4]
-
Disruption of MYC-MAX Interaction: It effectively disrupts the heterodimerization of MYC with its partner protein MAX, which is essential for MYC's transcriptional activity.[3][4]
-
Induction of MYC Degradation: this compound promotes the degradation of the MYC protein by enhancing its phosphorylation at threonine-58, which targets MYC for proteasomal degradation.[3]
-
Cellular Thermal Shift Assay (CETSA): Target engagement in a cellular context has been confirmed using CETSA, which measures the stabilization of a target protein upon ligand binding.[5]
Q3: What are the observed in vivo effects and potential toxicities of this compound?
In preclinical studies, this compound has been shown to suppress tumor growth in vivo.[3][6] However, it is also associated with a narrow therapeutic index, indicating a small window between the effective dose and a dose that causes toxicity.[2][7] While the specific details of the in vivo toxicology studies are not extensively published, the development of the better-tolerated analog MYCi975 suggests that the toxicities observed with this compound were significant enough to warrant further medicinal chemistry efforts.[1] Researchers using this compound in vivo should perform careful dose-escalation studies and monitor for signs of toxicity.
Q4: How can I assess for potential off-target effects in my own experiments?
While the initial kinome screening was negative, it is good practice to consider potential off-target effects in your specific experimental system. Here are some suggested approaches:
-
Phenotypic Comparison: Compare the phenotype induced by this compound with that of MYC knockdown or knockout using genetic tools like siRNA, shRNA, or CRISPR/Cas9. Concordant phenotypes would suggest on-target effects.
-
Rescue Experiments: Attempt to rescue the this compound-induced phenotype by overexpressing a MYC mutant that does not bind to this compound but retains its function.
-
Transcriptomic/Proteomic Analysis: Perform RNA-seq or proteomics to identify changes in gene or protein expression following this compound treatment. Compare these changes to known MYC target gene signatures.
-
Broad-Spectrum Off-Target Profiling: If your experimental results suggest potential off-target activity, consider broader off-target profiling panels beyond kinases, such as those for GPCRs, ion channels, or nuclear receptors.
Troubleshooting Guides
Problem: I am observing a phenotype that is inconsistent with known MYC biology.
-
Possible Cause: This could be due to an off-target effect of this compound in your specific cell type or experimental conditions.
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: Perform a CETSA to ensure that this compound is engaging with MYC in your cells at the concentration used.
-
MYC Knockdown/Out Control: Compare the phenotype with that of a direct genetic perturbation of MYC (siRNA, shRNA, or CRISPR).
-
Dose-Response Analysis: Perform a dose-response experiment. On-target effects should typically correlate with the IC50 for MYC inhibition.
-
Consider a More Selective Analog: If available and appropriate for your experimental question, consider using the more tolerable analog, MYCi975, as a comparator.
-
Problem: I am observing significant cytotoxicity in my cell line at concentrations where on-target effects are expected.
-
Possible Cause: The observed cytotoxicity could be an on-target effect of MYC inhibition, as MYC is crucial for the proliferation and survival of many cancer cells. Alternatively, it could be an off-target effect.
-
Troubleshooting Steps:
-
Assess MYC Dependency: Determine if your cell line is known to be MYC-dependent. The effects of MYC inhibition are expected to be more pronounced in such lines.
-
Time-Course Experiment: Analyze the kinetics of cell death in relation to the kinetics of MYC protein degradation. On-target cytotoxicity should follow the inhibition of MYC function.
-
Apoptosis/Cell Cycle Analysis: Characterize the mechanism of cell death (e.g., apoptosis, necrosis, cell cycle arrest) to see if it aligns with the known consequences of MYC inhibition.
-
Use a Control Compound: Include a structurally related but inactive compound as a negative control to rule out non-specific toxicity.
-
Data Presentation
Table 1: Summary of this compound In Vitro Activity
| Parameter | Value | Cell Lines Tested |
| Binding Affinity (Kd) | 3.2 µM | - |
| IC50 Range | 1.4 - 5.0 µM | LNCaP, MV4-11, and others |
Data compiled from publicly available information.[7]
Table 2: Kinase Selectivity Profile of this compound
| Assay Type | Number of Kinases Screened | Concentration of this compound | Result |
| Kinome Scan | 468 | 6 µM | No significant off-target inhibition observed |
Detailed data from the kinome scan, including the full list of kinases and inhibition percentages, are not publicly available.
Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a generalized procedure to confirm the binding of this compound to the MYC protein within intact cells.
-
Principle: The binding of a ligand (this compound) to its target protein (MYC) stabilizes the protein, leading to a higher melting temperature.
-
Methodology:
-
Cell Treatment: Treat your cells with either vehicle (e.g., DMSO) or a range of this compound concentrations for a specified time (e.g., 1-2 hours).
-
Heating: Aliquot the cell suspensions and heat them at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3-5 minutes) using a thermal cycler. Include an unheated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Centrifugation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Western Blot Analysis: Collect the supernatant containing the soluble proteins and analyze the levels of soluble MYC protein by Western blotting using a MYC-specific antibody.
-
-
Expected Outcome: In the presence of this compound, the MYC protein should remain soluble at higher temperatures compared to the vehicle-treated control, indicating target engagement.
2. Cycloheximide (CHX) Chase Assay for Protein Stability
This protocol is a general method to assess the effect of this compound on the stability of the MYC protein.
-
Principle: Cycloheximide inhibits protein synthesis. By treating cells with CHX, one can monitor the degradation rate of a pre-existing pool of a protein of interest over time.
-
Methodology:
-
Cell Treatment: Treat cells with either vehicle or this compound for a desired period.
-
Inhibition of Protein Synthesis: Add cycloheximide (a protein synthesis inhibitor, typically at 50-100 µg/mL) to the cell culture medium.[8][9][10]
-
Time Course: Harvest cells at various time points after the addition of CHX (e.g., 0, 30, 60, 90, 120 minutes).
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration for each sample.
-
Western Blot Analysis: Analyze the levels of MYC protein at each time point by Western blotting.
-
-
Expected Outcome: If this compound promotes MYC degradation, the half-life of the MYC protein will be shorter in the this compound-treated cells compared to the vehicle-treated cells.
Visualizations
Caption: On-target mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected experimental outcomes.
References
- 1. Turning up the Heat on MYC: progress in small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule MYC Inhibitors Suppress Tumor Growth and Enhance Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | MYC inhibitor | Probechem Biochemicals [probechem.com]
- 5. medkoo.com [medkoo.com]
- 6. This compound | c-Myc | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [bio-protocol.org]
- 9. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [en.bio-protocol.org]
- 10. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
Navigating MYCi361: A Technical Support Guide for Consistent Experimental Outcomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MYC inhibitor, MYCi361. Our aim is to help you achieve consistent and reliable results in your experiments by addressing potential challenges and offering clear, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that directly targets the MYC oncoprotein.[1][2][3] It functions by binding to MYC, which disrupts the formation of the MYC/MAX heterodimer.[1][2] This disruption impairs MYC's ability to bind to DNA and drive the expression of its target genes.[1][3] Additionally, this compound promotes the degradation of the MYC protein by enhancing its phosphorylation at threonine-58, which flags it for proteasomal degradation.[1][2][4]
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage and handling are critical for maintaining the stability and activity of this compound. Below is a summary of recommended conditions.
| Condition | Powder | Stock Solution (in DMSO) |
| Storage Temperature | -20°C | -80°C |
| Long-term Stability | Up to 3 years | Up to 1 year |
| Short-term Stability | 1 month at -20°C | |
| Freeze-Thaw Cycles | Avoid repeated cycles |
Data compiled from multiple sources.[1][5]
For in vivo studies, it is recommended to prepare fresh working solutions daily.[5] If precipitation occurs during the preparation of aqueous solutions, gentle warming and/or sonication can be used to aid dissolution.[5]
Q3: In which cell lines has this compound shown activity?
A3: this compound has demonstrated efficacy in a variety of MYC-dependent cancer cell lines. The half-maximal inhibitory concentration (IC50) values for some commonly used lines are listed below.
| Cell Line | Cancer Type | IC50 (µM) |
| MycCaP | Prostate Cancer | 2.9 |
| LNCaP | Prostate Cancer | 1.4 |
| PC3 | Prostate Cancer | 1.6 |
| MV4-11 | Leukemia | 2.6 |
| HL-60 | Lymphoma | 5.0 |
| P493-6 | Lymphoma | 2.1 |
| SK-N-B2 | Neuroblastoma | 4.9 |
IC50 values are approximate and may vary between experiments.[5]
Troubleshooting Inconsistent Results
Issue 1: High Variability in Cell Viability Assays
| Possible Cause | Troubleshooting Step |
| Compound Precipitation: this compound can precipitate in aqueous media, leading to inconsistent concentrations. | 1. Visually inspect media for any precipitate after adding this compound. 2. Prepare fresh dilutions from a DMSO stock for each experiment. 3. Consider using a solubilizing agent like Tween 80 for in vivo formulations, which may also be adapted for in vitro use with appropriate controls.[1] |
| Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results. | 1. Ensure a homogenous single-cell suspension before seeding. 2. Optimize seeding density to ensure cells are in the logarithmic growth phase during the experiment. |
| Inconsistent Incubation Time: The effect of this compound is time-dependent. | 1. Standardize the incubation time across all plates and experiments. A 72-hour incubation is a common starting point.[1] |
| Lot-to-Lot Variability: There may be slight differences in the purity or activity of this compound between different manufacturing batches. | 1. If you suspect lot-to-lot variability, test the new lot in parallel with a previous lot that gave consistent results. 2. Always obtain a certificate of analysis for each new lot. |
Issue 2: Inconsistent or Incomplete MYC Protein Degradation in Western Blots
| Possible Cause | Troubleshooting Step |
| Insufficient Treatment Time or Concentration: The degradation of MYC protein is both time and concentration-dependent. | 1. Perform a time-course experiment (e.g., 6, 12, 24 hours) to determine the optimal treatment duration for your cell line. 2. Conduct a dose-response experiment (e.g., 1, 5, 10 µM) to find the most effective concentration. |
| Proteasome Activity: this compound-induced MYC degradation is mediated by the proteasome. Cellular proteasome activity can vary. | 1. As a positive control for proteasome-mediated degradation, co-treat cells with a proteasome inhibitor (e.g., MG132). This should rescue MYC protein levels. |
| Cellular Context: The signaling pathways that regulate MYC stability may differ between cell lines. | 1. Be aware that the kinetics of MYC degradation may not be the same in all cell types. |
Issue 3: Unexpected In Vivo Toxicity or Lack of Efficacy
| Possible Cause | Troubleshooting Step |
| Narrow Therapeutic Index: this compound is known to have a narrow therapeutic window, meaning the dose required for efficacy is close to the dose that causes toxicity.[5][6] | 1. Perform a dose-finding study to determine the maximum tolerated dose (MTD) in your specific animal model. 2. Monitor animals closely for signs of toxicity, such as weight loss or changes in behavior. |
| Pharmacokinetics: The absorption, distribution, metabolism, and excretion of this compound can vary between animal models. | 1. Consider the route of administration (intraperitoneal or oral gavage) as it can affect the plasma half-life and peak concentration.[5] |
| Off-Target Effects: Small molecule inhibitors can sometimes have effects on proteins other than their intended target.[7] | 1. If observing unexpected phenotypes, consider that they may be due to off-target effects of this compound. 2. An improved analog, MYCi975, has been reported to have better tolerability and may be a suitable alternative.[5][6] |
Experimental Protocols & Visualizations
This compound Signaling Pathway
The diagram below illustrates the mechanism of action of this compound, leading to the degradation of the MYC protein.
Caption: this compound disrupts MYC/MAX and promotes MYC degradation.
Troubleshooting Flowchart for Inconsistent Results
This flowchart provides a logical sequence of steps to diagnose and resolve variability in experiments involving this compound.
Caption: A step-by-step guide to troubleshooting this compound experiments.
General Experimental Workflow for Cell-Based Assays
The following diagram outlines a typical workflow for assessing the effect of this compound on cell viability and MYC protein levels.
Caption: A standard workflow for in vitro experiments with this compound.
References
- 1. Turning up the Heat on MYC: progress in small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | c-Myc | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small Molecule MYC Inhibitors Suppress Tumor Growth and Enhance Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. c-Myc Sustains Pancreatic Cancer Cell Survival and mutp53 Stability through the Mevalonate Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Many experimental drugs veer off course when targeting cancer | MDedge Hematology and Oncology [mdedge9-ma1.mdedge.com]
long-term storage conditions for MYCi361 powder
This technical support center provides researchers, scientists, and drug development professionals with essential information on the long-term storage, handling, and use of MYCi361 powder.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized this compound powder?
For long-term stability, it is recommended to store the lyophilized this compound powder at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2][3] It is soluble in DMSO up to 100 mg/mL.[2][3] For optimal results, it is advised to use freshly opened, anhydrous DMSO, as the compound's solubility can be affected by moisture.[1][2]
Q3: How should I store the this compound stock solution?
Stock solutions of this compound in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.
Q4: Can I sonicate this compound to aid dissolution?
Yes, sonication can be used to help dissolve this compound in DMSO.[3]
Q5: Is this compound stable in aqueous solutions?
This compound is insoluble in water.[2] For in vivo or cell culture experiments requiring aqueous buffers, it is crucial to prepare the working solution fresh from a DMSO stock immediately before use. A common method for preparing an in vivo formulation involves sequential addition of co-solvents like PEG300 and Tween 80 to the DMSO stock, followed by the final addition of an aqueous vehicle.[2]
Data Presentation
Table 1: Long-Term Storage Conditions for this compound Powder
| Storage Temperature | Recommended Duration |
| -20°C | Up to 3 years[1] |
| 4°C | Up to 2 years[1] |
Table 2: Storage of this compound Stock Solutions in DMSO
| Storage Temperature | Recommended Duration |
| -80°C | Up to 6 months[1] |
| -20°C | Up to 1 month[1] |
Experimental Protocols
Protocol for Assessing the Stability of a this compound Stock Solution
This protocol provides a general method for researchers to assess the stability of their this compound stock solution over time.
Materials:
-
This compound stock solution in DMSO
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)
-
Mobile phase (e.g., acetonitrile and water with a modifier like formic acid)
-
UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
Methodology:
-
Initial Analysis (Time Zero):
-
Prepare a fresh stock solution of this compound in DMSO at a known concentration.
-
Immediately dilute a small aliquot of the stock solution to a suitable concentration for HPLC analysis.
-
Inject the diluted sample into the HPLC system and record the chromatogram.
-
The peak area of the this compound parent compound at this time point will serve as the baseline (100% integrity).
-
-
Storage:
-
Store the remaining stock solution under the desired conditions (e.g., -20°C or -80°C).
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 1, 2, 4, 8, and 12 weeks), remove an aliquot of the stored stock solution.
-
Allow the aliquot to thaw completely at room temperature.
-
Dilute the aliquot to the same concentration as the initial analysis.
-
Inject the diluted sample into the HPLC system and record the chromatogram under the same conditions as the initial analysis.
-
-
Data Analysis:
-
Compare the peak area of the this compound parent compound at each time point to the peak area at time zero.
-
Calculate the percentage of the remaining this compound at each time point.
-
A significant decrease in the parent peak area or the appearance of new peaks may indicate degradation.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound powder is difficult to dissolve. | - Poor quality or old DMSO.- Insufficient mixing. | - Use fresh, anhydrous DMSO.- Vortex the solution for an extended period.- Gentle warming (be cautious of potential degradation).- Use sonication to aid dissolution.[3] |
| Precipitation of this compound in cell culture media. | - Exceeding the solubility limit in aqueous solutions.- Interaction with media components. | - Prepare working solutions fresh from a DMSO stock immediately before use.- Ensure the final DMSO concentration in the media is low (typically <0.5%) and compatible with your cell line.- Increase the volume of the final working solution to lower the compound concentration. |
| Inconsistent experimental results. | - Degradation of this compound stock solution.- Repeated freeze-thaw cycles of the stock solution.- Inaccurate pipetting of the viscous DMSO stock. | - Aliquot the stock solution into single-use volumes to avoid freeze-thaw cycles.- Regularly check the stability of your stock solution using a method like HPLC.- Use positive displacement pipettes or reverse pipetting for accurate handling of DMSO solutions. |
| Apparent loss of this compound activity. | - Compound degradation due to improper storage.- Adsorption of the compound to plasticware. | - Verify storage conditions and duration.- Consider using low-adhesion microplates or glassware for sensitive experiments. |
Mandatory Visualizations
References
preventing degradation of MYCi361 during experiments
Welcome to the technical support center for MYCi361. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability and use of this potent MYC inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A1: Proper storage is critical to prevent the degradation of this compound. For long-term stability, the solid powder form should be stored at -20°C for up to three years. Once dissolved in a solvent such as DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year, or at -20°C for up to one month.[1]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in DMSO at concentrations up to 100 mg/mL (168.1 mM).[1][2] It is recommended to use fresh, anhydrous DMSO as the compound's solubility can be reduced in the presence of moisture.[1] For in vivo experiments, working solutions should be prepared fresh on the same day of use.[3]
Q3: What is the primary mechanism by which this compound induces MYC degradation?
A3: this compound directly binds to the MYC protein, leading to the disruption of the MYC/MAX heterodimer.[4] This interaction enhances the phosphorylation of MYC at threonine-58 (Thr58), which subsequently triggers the ubiquitin-proteasome pathway, leading to the degradation of the MYC protein.[4][5][6]
Q4: Is this compound known to be unstable under certain experimental conditions?
A4: Yes, this compound has a narrow therapeutic index and can be unstable in vivo.[3][5] Its stability in aqueous solutions like cell culture media can be limited, and it is susceptible to photodegradation. Therefore, it is crucial to handle the compound with care, protect it from light, and prepare fresh dilutions for experiments. An improved analog, MYCi975, has been developed with better tolerability and stability.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no effect on MYC protein levels | Degradation of this compound: The compound may have degraded due to improper storage, repeated freeze-thaw cycles of the stock solution, or prolonged exposure to light. | 1. Prepare a fresh stock solution of this compound from powder.2. Aliquot the stock solution to minimize freeze-thaw cycles.3. Protect all solutions containing this compound from light by using amber tubes or covering them with foil. |
| Suboptimal concentration: The concentration of this compound used may be too low to elicit a response in the specific cell line. | Perform a dose-response experiment to determine the optimal IC50 for your cell line. IC50 values for various cancer cell lines have been reported to be in the low micromolar range.[3] | |
| Cell line resistance: The cell line being used may be resistant to this compound's effects. | Consider using a different MYC-dependent cell line to confirm the compound's activity. | |
| Variability in experimental replicates | Inconsistent compound handling: Differences in the preparation and handling of this compound solutions between experiments can lead to variability. | 1. Ensure consistent and accurate pipetting when preparing dilutions.2. Prepare a master mix of the final working solution to be added to all wells/flasks for a given experiment. |
| Cell culture conditions: Variations in cell density, passage number, or serum concentration can affect cellular response. | 1. Use cells within a consistent passage number range.2. Seed cells at a consistent density for all experiments.3. Be aware that components in serum can sometimes interact with small molecules, potentially affecting their activity.[7] | |
| Unexpected bands in Western blot for MYC | Post-translational modifications: MYC is a phosphoprotein, and different phosphorylation states can result in multiple bands on a Western blot.[8] | 1. Use a loading control to ensure equal protein loading.2. Consider using a phosphatase inhibitor in your lysis buffer.3. The upper band may represent the phosphorylated, active form of MYC. |
| Antibody cross-reactivity: The anti-MYC antibody may be cross-reacting with other proteins. | 1. Check the antibody datasheet for known cross-reactivities.2. Run appropriate controls, such as lysates from MYC-knockout cells. |
Quantitative Data Summary
Table 1: In Vivo Pharmacokinetics of this compound in Mice
| Dosing Route | Plasma Half-Life (hours) | Maximum Plasma Concentration (Cmax) |
| Intraperitoneal (i.p.) | 44 | 27,200 ng/mL (46 µM) |
| Oral (p.o.) | 20 | 13,867 ng/mL (23 µM) |
Data from MedchemExpress.[3]
Table 2: Effect of this compound on MYC Protein Half-Life in PC3 Cells
| Treatment | MYC Protein Half-Life (minutes) |
| Vehicle (Control) | 66 |
| This compound | 28 |
Data from Han et al., 2019.[5]
Experimental Protocols
Protocol 1: Cycloheximide (CHX) Chase Assay to Determine MYC Protein Stability
This protocol is used to measure the half-life of the MYC protein in cells treated with this compound. Cycloheximide is a protein synthesis inhibitor. By blocking new protein synthesis, the rate of degradation of existing proteins can be monitored over time.
Materials:
-
Cells of interest (e.g., PC3)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Cycloheximide (CHX) stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blotting reagents
-
Anti-MYC antibody
-
Anti-loading control antibody (e.g., β-actin or GAPDH)
Procedure:
-
Seed cells in multiple plates or wells to allow for harvesting at different time points.
-
Allow cells to adhere and grow to the desired confluency (typically 70-80%).
-
Treat the cells with either vehicle (DMSO) or the desired concentration of this compound for a predetermined pre-treatment time (e.g., 4-6 hours).
-
Add cycloheximide to all plates at a final concentration of 50-100 µg/mL to inhibit protein synthesis. This is time point 0.
-
Harvest cells at various time points after CHX addition (e.g., 0, 15, 30, 60, 90, 120 minutes). To harvest, wash the cells with cold PBS and then add lysis buffer.
-
Clarify the cell lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Analyze equal amounts of protein from each time point by SDS-PAGE and Western blotting using an anti-MYC antibody.
-
Re-probe the blot with an antibody against a loading control to ensure equal protein loading.
-
Quantify the band intensities for MYC at each time point and normalize to the loading control.
-
Plot the normalized MYC protein levels against time to determine the protein half-life.
Protocol 2: Immunoblotting for Phospho-MYC (Threonine 58)
This protocol is designed to detect the phosphorylation of MYC at Threonine 58, a key event induced by this compound that leads to MYC degradation.
Materials:
-
Cells treated with vehicle or this compound
-
Lysis buffer containing protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blotting reagents
-
Primary antibody specific for phospho-MYC (Thr58)
-
Primary antibody for total MYC
-
Primary antibody for a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
Procedure:
-
Prepare cell lysates from control and this compound-treated cells as described in the CHX chase assay protocol.
-
Determine protein concentrations using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MYC (Thr58) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To confirm equal loading and to assess total MYC levels, the membrane can be stripped and re-probed with antibodies for total MYC and a loading control.
Visualizations
Caption: this compound-induced MYC degradation pathway.
Caption: Workflow for a Cycloheximide Chase Assay.
Caption: A logical troubleshooting workflow for this compound experiments.
References
- 1. [Evaluation of Photostability of Small Molecular Compounds with Solid-state UV Spectra] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | c-Myc | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Small Molecule MYC Inhibitors Suppress Tumor Growth and Enhance Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CHARACTERIZATION OF DRUG INTERACTIONS WITH SERUM PROTEINS BY USING HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
addressing cellular resistance to MYCi361
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cellular resistance to the MYC inhibitor, MYCi361.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that directly targets the MYC protein.[1][2] Its primary mechanism involves engaging MYC within the cell, which disrupts the formation of the MYC/MAX heterodimer.[1][3] This disruption is crucial as the MYC/MAX dimer is the transcriptionally active form that binds to E-box sequences in the DNA to regulate gene expression.[1][3] Furthermore, this compound enhances the phosphorylation of MYC at threonine-58 (T58), which flags the MYC protein for proteasome-mediated degradation.[3] This dual action of inhibiting MYC's transcriptional activity and promoting its degradation leads to the suppression of MYC-driven gene expression and subsequent inhibition of tumor growth.[1][3]
Q2: My cells are showing reduced sensitivity to this compound over time. What are the potential mechanisms of acquired resistance?
While specific resistance mechanisms to this compound are still under investigation, several plausible mechanisms could lead to reduced sensitivity based on general principles of targeted therapy resistance:
-
Upregulation of MYC Expression: Cancer cells may compensate for this compound inhibition by significantly increasing the expression of the MYC protein.[1][4] This elevated level of MYC could overwhelm the inhibitor, allowing a sufficient amount of MYC/MAX dimers to form and drive proliferation.
-
Activation of Bypass Signaling Pathways: Tumor cells can develop resistance by activating alternative signaling pathways that promote cell survival and proliferation, thereby circumventing the effects of MYC inhibition.[5][6][7] For instance, activation of pathways like PI3K/AKT or MAPK could potentially compensate for the loss of MYC signaling.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, also known as drug efflux pumps, is a common mechanism of multidrug resistance.[8][9][10][11][12] These pumps can actively transport this compound out of the cell, reducing its intracellular concentration and thereby its efficacy.
-
Target Alteration: Although not yet reported for this compound, mutations in the MYC protein could potentially alter the binding site of the inhibitor, reducing its affinity and inhibitory effect.[13]
-
Alternative Splicing of MYC: Changes in the alternative splicing of MYC mRNA could lead to the production of MYC protein variants that are less susceptible to this compound inhibition.[14][15][16][17][18]
Q3: How can I investigate if increased MYC expression is the cause of resistance in my cell line?
To determine if MYC upregulation is mediating resistance, you can perform the following experiments:
-
Western Blotting: Compare the total MYC protein levels in your resistant cell line versus the parental, sensitive cell line, both in the presence and absence of this compound. A significant increase in basal MYC levels or a blunted response to this compound-induced degradation in the resistant line would suggest this mechanism.
-
Quantitative PCR (qPCR): Measure the mRNA levels of MYC in both sensitive and resistant cells. Increased MYC mRNA would indicate transcriptional upregulation.
-
Dose-Response Curve Shift: Generate dose-response curves for this compound in both sensitive and resistant cell lines. A rightward shift in the IC50 value for the resistant line is indicative of reduced sensitivity.
Q4: What strategies can I employ to overcome potential resistance to this compound?
-
Combination Therapy: Combining this compound with inhibitors of potential bypass pathways (e.g., PI3K inhibitors, mTOR inhibitors) could be a synergistic approach to overcome resistance.[19]
-
Inhibition of Drug Efflux Pumps: If increased drug efflux is suspected, co-treatment with known inhibitors of ABC transporters (e.g., verapamil, although toxicity is a concern) could restore sensitivity to this compound.[11]
-
Combination with Immunotherapy: this compound has been shown to modulate the tumor immune microenvironment by increasing immune cell infiltration and upregulating PD-L1 on tumors, sensitizing them to anti-PD-1 therapy.[3][20] This suggests that combining this compound with immune checkpoint inhibitors could be an effective strategy, even in resistant tumors.[21]
Troubleshooting Guide
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various MYC-dependent cancer cell lines. This data can serve as a reference for expected efficacy in sensitive cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| MycCaP | Prostate Cancer | 2.9[20] |
| LNCaP | Prostate Cancer | 1.4[20] |
| PC3 | Prostate Cancer | 1.6[20] |
| MV4-11 | Leukemia | 2.6[20] |
| HL-60 | Lymphoma | 5.0[20] |
| P493-6 | Lymphoma | 2.1[20] |
| SK-N-B2 | Neuroblastoma | 4.9[20] |
Experimental Protocols
This protocol is to verify that this compound is engaging with its target, the MYC protein, within the cell. A shift in the thermal stability of MYC in the presence of this compound indicates direct binding.
Methodology:
-
Cell Treatment: Treat your cancer cell line with either vehicle control (e.g., DMSO) or a desired concentration of this compound for a specified time (e.g., 1-2 hours).
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Protein Analysis: Collect the supernatant and analyze the amount of soluble MYC protein at each temperature point by Western blotting.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble MYC protein as a function of temperature. A rightward shift in the melting curve for the this compound-treated samples compared to the vehicle control indicates target engagement and stabilization.
This protocol determines the effect of this compound on the interaction between MYC and its obligate binding partner, MAX.
Methodology:
-
Cell Treatment: Treat cells with vehicle or this compound for the desired time and concentration.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific for MYC (or MAX) overnight at 4°C. Then, add protein A/G beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the protein complexes from the beads and analyze the presence of MAX (if MYC was immunoprecipitated) or MYC (if MAX was immunoprecipitated) by Western blotting.
-
Analysis: A decrease in the amount of co-immunoprecipitated protein in the this compound-treated samples indicates disruption of the MYC-MAX dimer.
This protocol measures the half-life of the MYC protein and assesses whether this compound enhances its degradation.
Methodology:
-
Cell Culture: Culture cells to sub-confluency.
-
Metabolic Labeling (Pulse): Starve the cells in methionine/cysteine-free medium for 1 hour, then add medium containing 35S-methionine/cysteine to label newly synthesized proteins for a short period (e.g., 30 minutes).
-
Chase: Wash the cells and replace the labeling medium with regular medium containing an excess of unlabeled methionine and cysteine. At this point, add either vehicle or this compound.
-
Time Points: Collect cell lysates at various time points after the chase begins (e.g., 0, 15, 30, 60, 90 minutes).
-
Immunoprecipitation and SDS-PAGE: Immunoprecipitate MYC from the lysates and run the samples on an SDS-PAGE gel.
-
Autoradiography and Quantification: Expose the gel to an X-ray film or a phosphorimager screen to visualize the radiolabeled MYC protein. Quantify the band intensities at each time point.
-
Half-life Calculation: Plot the quantified MYC protein levels against time and calculate the half-life. A shorter half-life in the this compound-treated cells indicates enhanced protein degradation.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Potential resistance mechanisms to this compound and strategies to overcome them.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Scholars@Duke publication: Resistance to chemotherapeutic drugs overcome by c-Myc inhibition in a Lewis lung carcinoma murine model. [scholars.duke.edu]
- 3. researchgate.net [researchgate.net]
- 4. Targeting c-Myc to Overcome Acquired Resistance of EGFR Mutant NSCLC Cells to the Third-Generation EGFR Tyrosine Kinase Inhibitor, Osimertinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Revisiting the role of efflux pumps in multidrug-resistant cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Efflux Pump-Mediated Resistance in Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 13. labiotech.eu [labiotech.eu]
- 14. Understanding cancer-causing MYC and its alternative splicing accomplices [jax.org]
- 15. Pathway-guided analysis identifies Myc-dependent alternative pre-mRNA splicing in aggressive prostate cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. Abnormal alternative splicing promotes tumor resistance in targeted therapy and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MYC regulates a pan-cancer network of co-expressed oncogenic splicing factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. c-Myc alterations confer therapeutic response and acquired resistance to c-Met inhibitors in MET-addicted cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Myc inhibition tips the immune balance to promote antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Therapeutic Index of MYC Inhibitors: MYCi361 vs. MYCi975
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic index of two small-molecule MYC inhibitors, MYCi361 and its analog, MYCi975. The information presented is collated from preclinical studies to assist researchers in evaluating these compounds for further investigation.
Executive Summary
The MYC family of transcription factors are critical drivers in a majority of human cancers, making them a highly sought-after therapeutic target. However, the development of direct MYC inhibitors has been challenging. This compound and MYCi975 are two such inhibitors that function by disrupting the MYC-MAX protein-protein interaction, a crucial step for MYC's oncogenic activity. Preclinical data strongly indicates that while both compounds demonstrate anti-tumor efficacy, MYCi975 possesses a significantly improved therapeutic index and superior tolerability compared to its predecessor, this compound . This compound is associated with a narrow therapeutic window and notable in vivo toxicity, whereas MYCi975 is well-tolerated at doses substantially higher than its effective therapeutic dose.
Data Presentation
Table 1: In Vitro Efficacy of this compound and MYCi975
| Cell Line | Cancer Type | This compound IC₅₀ (µM) | MYCi975 IC₅₀ (µM) |
| MycCaP | Prostate Cancer | 2.9[1] | ~5-10[2] |
| LNCaP | Prostate Cancer | 1.4[1] | ~5-10[2] |
| PC3 | Prostate Cancer | 1.6[1] | - |
| MV4-11 | Leukemia | 2.6[1] | 3.9[3] |
| HL-60 | Lymphoma | 5.0[1] | - |
| P493-6 | Lymphoma | 2.1[1] | 3.7[3] |
| SK-N-B2 | Neuroblastoma | 4.9[1] | 6.4[3] |
Table 2: In Vivo Efficacy, Toxicity, and Pharmacokinetics
| Parameter | This compound | MYCi975 |
| Efficacious Dose | 50-70 mg/kg/day (i.p.) for tumor regression in mice.[1] | 100 mg/kg/day (i.p.) for tumor growth inhibition in mice.[3] |
| Maximum Tolerated Dose (MTD) | 240 mg/kg/day (p.o.) in mice.[3] | >1000 mg/kg (p.o.) in mice (limited by solubility, not toxicity).[4] |
| Therapeutic Index (Approximation) | Narrow[3][5] | Significantly improved; tolerated at up to 10x the anti-tumor efficacious dose.[4] |
| Observed In Vivo Toxicity | Suppression of splenic white pulp and hepatocyte hypertrophy.[3] | No significant changes in body weight; liver and kidney function markers remained within the normal range.[4] No histopathological or chemical pathological abnormalities observed after a 2-week daily treatment at 100 mg/kg.[4] |
| Plasma Half-life (mice) | ~44 hours (i.p.), ~20 hours (p.o.).[1] | ~7 hours (100 mg/kg, p.o.), ~12 hours (250 mg/kg, p.o.).[3] |
| Binding Affinity (Kd for MYC) | 3.2 µM[2] | 2.5 - 2.75 µM[2] |
Mechanism of Action
Both this compound and MYCi975 share a common mechanism of action. They directly bind to the MYC protein, which leads to two key anti-cancer effects:
-
Disruption of the MYC/MAX Heterodimer: MYC requires heterodimerization with its partner protein, MAX, to bind to DNA and activate the transcription of its target genes, which are involved in cell proliferation, metabolism, and survival. By binding to MYC, these inhibitors prevent its association with MAX, thereby blocking its transcriptional activity.[2][3]
-
Enhanced MYC Degradation: The binding of this compound or MYCi975 to MYC promotes the phosphorylation of MYC at threonine-58 (T58).[3] This phosphorylation event marks the MYC protein for ubiquitination and subsequent degradation by the proteasome, leading to a reduction in total MYC protein levels within the cancer cells.[3]
Experimental Protocols
Cell Viability Assay (MTT/CCK-8 Assay)
This protocol is a general guideline for determining the half-maximal inhibitory concentration (IC₅₀) of MYC inhibitors in cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the MYC inhibitor (e.g., this compound or MYCi975) for a specified period (typically 48-72 hours). Include a vehicle control (e.g., DMSO).
-
Reagent Addition:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. Subsequently, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the crystals.
-
For CCK-8 assay: Add CCK-8 reagent to each well and incubate for 1-4 hours.
-
-
Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength using a microplate reader (e.g., ~570 nm for MTT and ~450 nm for CCK-8).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the inhibitor concentration. The IC₅₀ value is then determined using non-linear regression analysis.
In Vivo Tumor Xenograft/Allograft Studies
This protocol outlines a general procedure for evaluating the in vivo efficacy and toxicity of MYC inhibitors in mouse models.
-
Tumor Implantation: Subcutaneously implant cancer cells (xenograft) or syngeneic tumor fragments (allograft) into the flank of immunocompromised or immunocompetent mice, respectively.
-
Tumor Growth and Randomization: Allow the tumors to reach a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Compound Administration: Administer the MYC inhibitor (e.g., this compound or MYCi975) or vehicle control to the mice via the desired route (e.g., intraperitoneal or oral gavage) at the specified dose and schedule.
-
Monitoring:
-
Efficacy: Measure tumor volume using calipers at regular intervals throughout the study.
-
Toxicity: Monitor the body weight of the mice, and observe for any clinical signs of toxicity. At the end of the study, major organs can be collected for histopathological analysis, and blood can be collected for clinical chemistry analysis.
-
-
Data Analysis: Plot the average tumor volume over time for each group to assess anti-tumor efficacy. Analyze body weight changes and other toxicity parameters to evaluate the tolerability of the compound.
Western Blot for MYC Phosphorylation
This protocol is used to assess the effect of MYC inhibitors on the phosphorylation of MYC at Threonine-58.
-
Cell Lysis: Treat cancer cells with the MYC inhibitor for the desired time points. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Antibody Incubation:
-
Block the membrane with a suitable blocking buffer (e.g., bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with a primary antibody specific for phosphorylated MYC (pT58).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Analyze the intensity of the phosphorylated MYC bands relative to total MYC or a loading control (e.g., β-actin).
Visualizations
Caption: Mechanism of action of this compound and MYCi975.
Caption: Experimental workflow for comparing this compound and MYCi975.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Small Molecule MYC Inhibitors Suppress Tumor Growth and Enhance Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Turning up the Heat on MYC: progress in small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholars.northwestern.edu [scholars.northwestern.edu]
A Comparative Guide to the Efficacy of MYCi361 and Other MYC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The MYC family of oncoproteins represents a class of transcription factors that are frequently deregulated in a wide range of human cancers. Their central role in driving cell proliferation, growth, and metabolism has made them a compelling, albeit challenging, therapeutic target. This guide provides an objective comparison of the efficacy of MYCi361, a direct small-molecule inhibitor of MYC, with other notable MYC inhibitors, supported by experimental data.
Overview of MYC Inhibitors
MYC inhibitors can be broadly categorized based on their mechanism of action. Direct inhibitors, such as this compound and 10074-G5, physically interact with MYC to disrupt its essential heterodimerization with its binding partner, MAX. Others, like the BET inhibitor JQ1, function indirectly by targeting proteins that regulate MYC gene expression. A distinct class includes peptide-based inhibitors like OmoMYC, a dominant-negative version of MYC that sequesters MAX.
Mechanism of Action: this compound
This compound is a small molecule that directly engages MYC within the cell.[1][2] Its primary mechanism involves disrupting the formation of the MYC/MAX heterodimer, which is crucial for MYC's transcriptional activity.[1][2] Furthermore, this compound has been shown to enhance the phosphorylation of MYC at threonine-58, a post-translational modification that flags the oncoprotein for proteasomal degradation.[3] This dual action of inhibiting MYC function and promoting its destruction leads to a significant reduction in MYC-driven gene expression.[1]
In Vitro Efficacy: A Comparative Analysis
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of an inhibitor. The following table summarizes the reported IC50 values for this compound and other MYC inhibitors across various cancer cell lines.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| This compound | MycCaP | Prostate Cancer | 2.9 | [2] |
| LNCaP | Prostate Cancer | 1.4 | [2] | |
| PC3 | Prostate Cancer | 1.6 | [2] | |
| MV4-11 | Leukemia | 2.6 | [2] | |
| HL-60 | Leukemia | 5.0 | [2] | |
| P493-6 | Lymphoma | 2.1 | [2] | |
| SK-N-B2 | Neuroblastoma | 4.9 | [2] | |
| MYCi975 | Breast Cancer Cell Lines (Panel) | Breast Cancer | 2.49 - 7.73 | [4] |
| 10074-G5 | Daudi | Burkitt's Lymphoma | 15.6 | [5] |
| HL-60 | Leukemia | 13.5 | [5] | |
| OmoMYC | Ramos | Lymphoma | ~0.4 | [5][6] |
| HCT116 | Colon Cancer | 2 - 3 | [5][6] | |
| MYC-dependent Lymphoma Cell Lines | Lymphoma | 0.4 - 1.1 | [6] | |
| JQ1 | Ovarian & Endometrial Cancer Cell Lines (Panel) | Ovarian & Endometrial Cancer | 0.28 - 10.36 | [7] |
| Merkel Cell Carcinoma Cell Lines | Merkel Cell Carcinoma | 0.2 - 0.8 | [8] | |
| Multiple Myeloma Cell Lines | Multiple Myeloma | ~0.077 (BRD4(1)), ~0.033 (BRD4(2)) | [9] |
In Vivo Efficacy and Tumor Microenvironment Modulation
Preclinical studies in animal models have demonstrated the in vivo anti-tumor activity of this compound. Treatment with this compound has been shown to suppress tumor growth.[1][2][3] A notable feature of this compound is its ability to modulate the tumor immune microenvironment. Studies have shown that this compound treatment leads to increased infiltration of immune cells into the tumor and upregulates the expression of PD-L1 on tumor cells, thereby sensitizing tumors to anti-PD-1 immunotherapy.[1][2][3] However, this compound has been noted to have a narrow therapeutic index, which led to the development of an improved analog, MYCi975, with better tolerability.[3]
Comparative In Vivo Efficacy:
-
MYCi975: This analog of this compound has demonstrated significant in vivo anti-tumor efficacy and better tolerability.[3]
-
OmoMYC: Systemic administration of OmoMYC in mouse models of non-small cell lung cancer has shown a reduction in tumor burden.[10] It has also demonstrated efficacy in halting disease progression in metastatic breast cancer models.[8]
-
JQ1: In vivo studies have shown that JQ1 can attenuate tumor growth in models of Merkel cell carcinoma and has shown efficacy in murine models of multiple myeloma.[1][8]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat cells with various concentrations of the MYC inhibitor (e.g., this compound) for the desired time period (e.g., 72 hours). Include a vehicle-only control.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blot for MYC Protein Levels
This protocol is used to detect changes in MYC protein expression following inhibitor treatment.
-
Sample Preparation: Culture cells to 70-80% confluency and treat with the MYC inhibitor for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for MYC (e.g., anti-c-Myc antibody, clone 9E10) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Visualizing Mechanisms and Workflows
Signaling Pathway of Direct MYC Inhibition
Caption: Mechanism of direct MYC inhibition by this compound.
Experimental Workflow for Efficacy Comparison
Caption: Workflow for comparing the efficacy of MYC inhibitors.
Downstream Effects on Gene Expression
MYC regulates a vast network of genes involved in critical cellular processes. Inhibition of MYC, therefore, leads to widespread changes in the transcriptome.
-
MYCi975 , the improved analog of this compound, has been shown to selectively inhibit MYC target gene expression. Gene ontology analysis of downregulated genes following MYCi975 treatment revealed enrichment for pathways related to the cell cycle and signal transduction.[11]
-
JQ1 , as a BET inhibitor, downregulates MYC transcription itself, leading to a subsequent global downregulation of MYC-dependent target genes.[1] Gene set enrichment analysis (GSEA) has shown significant downregulation of MYC target gene sets in cells treated with JQ1.[12]
Conclusion
This compound represents a promising direct inhibitor of the MYC oncoprotein, demonstrating both in vitro and in vivo efficacy. Its ability to not only disrupt MYC/MAX dimerization but also promote MYC degradation provides a dual mechanism of action. While its narrow therapeutic index is a limitation, the development of its analog, MYCi975, with improved tolerability, highlights the potential of this chemical scaffold.
When compared to other MYC inhibitors, this compound and its analogs show comparable or, in some cases, superior potency in vitro to other small molecules like 10074-G5. Peptide-based inhibitors like OmoMYC offer a different therapeutic modality with demonstrated in vivo efficacy. Indirect inhibitors such as JQ1 provide an alternative strategy by targeting the transcriptional regulation of MYC.
The choice of a MYC inhibitor for research or therapeutic development will depend on various factors, including the specific cancer type, the desired mechanism of action, and the therapeutic window. The data presented in this guide serves as a valuable resource for making informed decisions in the ongoing effort to effectively target the MYC oncogene in cancer.
References
- 1. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small-Molecule MYC Inhibitors Suppress Tumor Growth and Enhance Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development, synthesis and validation of improved c‐Myc/Max inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Omomyc Reveals New Mechanisms To Inhibit the MYC Oncogene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Intrinsic cell-penetrating activity propels Omomyc from proof of concept to viable anti-MYC therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MYCL is a target of a BET bromodomain inhibitor, JQ1, on growth suppression efficacy in small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of MYCi361 and 10058-F4 in Disrupting the MYC-MAX Interaction
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent small-molecule inhibitors, MYCi361 and 10058-F4, targeting the critical MYC-MAX protein-protein interaction, a key driver in numerous human cancers. This analysis synthesizes available experimental data to evaluate their mechanisms of action, potency, and preclinical efficacy.
The MYC family of transcription factors are pivotal regulators of cell growth, proliferation, and metabolism, and their dysregulation is a hallmark of many cancers[1]. The formation of a heterodimer between MYC and its partner protein MAX is essential for its transcriptional activity[2][3][4]. Consequently, inhibiting the MYC-MAX interaction has emerged as a promising therapeutic strategy. This guide focuses on a comparative analysis of this compound and 10058-F4, two of the most studied inhibitors in this class.
Mechanism of Action: Two Distinct Approaches to MYC Inhibition
While both molecules aim to disrupt the MYC-MAX interaction, they employ different mechanisms.
This compound directly engages MYC, leading to the disruption of the MYC/MAX dimer[5]. A key feature of its action is the enhancement of MYC phosphorylation on threonine-58, which subsequently triggers proteasome-mediated degradation of the MYC protein[5]. This dual action of disrupting the functional dimer and promoting the degradation of the MYC protein itself makes it a potent inhibitor of MYC-driven gene expression[5].
10058-F4 , a cell-permeable thiazolidinone, also prevents the dimerization of c-Myc and Max[6][7]. This disruption prevents the c-Myc/Max complex from binding to DNA E-boxes, thereby inhibiting the transactivation of c-Myc target genes[6][7]. Its action leads to cell cycle arrest, primarily at the G0/G1 phase, and the induction of apoptosis through the mitochondrial pathway[8][9][10][11].
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and 10058-F4, providing a basis for comparing their potency and efficacy.
| Parameter | This compound | 10058-F4 | References |
| Binding Affinity (Kd) | 3.2 μM (to MYC) | Not consistently reported | [5] |
| Cell Line | IC50 (μM) | IC50 (μM) | |
| MycCaP (Prostate) | 2.9 | Not available | [12] |
| DU145 (Prostate) | Not available | 88 - 95.2 | [8][12] |
| PC-3 (Prostate) | 1.6 | 113 | [8][12] |
| LNCaP (Prostate) | 1.4 | Not available | [12] |
| MV4-11 (Leukemia) | 2.6 | Not available | [12] |
| HL-60 (Leukemia) | 5.0 | ~49 | [12][13] |
| P493-6 (Lymphoma) | 2.1 | Not available | [12] |
| SK-N-BE(2) (Neuroblastoma) | 4.9 | Not available | [12] |
| SKOV3 (Ovarian) | Not available | 4.4 | [7] |
| Hey (Ovarian) | Not available | 3.2 | [7] |
Table 1: In Vitro Potency of this compound and 10058-F4. IC50 values represent the concentration required to inhibit cell viability by 50%.
| Parameter | This compound | 10058-F4 | References |
| Tumor Growth Suppression | Suppresses in vivo tumor growth | Limited in vivo efficacy due to rapid metabolism | [5][8] |
| Therapeutic Index | Narrow | Not explicitly stated, but rapid metabolism is a key limitation | [14] |
| Effect on Tumor Microenvironment | Increases tumor immune cell infiltration and upregulates PD-L1 | Not extensively reported | [5] |
| Combination Therapy | Sensitizes tumors to anti-PD1 immunotherapy | Enhances sensitivity to conventional chemotherapeutic agents | [5] |
Table 2: In Vivo Efficacy and Characteristics of this compound and 10058-F4.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Co-Immunoprecipitation (Co-IP) to Assess MYC-MAX Interaction
This protocol is used to determine the effect of inhibitors on the interaction between MYC and MAX proteins within a cellular context.
-
Cell Lysis: Cells treated with the inhibitor or vehicle control are harvested and lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific for either MYC or MAX, coupled to protein A/G-agarose or magnetic beads. This antibody captures the target protein and any interacting partners.
-
Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against both MYC and MAX to detect the co-precipitated protein. A decrease in the amount of co-precipitated protein in the inhibitor-treated sample compared to the control indicates disruption of the interaction[13][15][16][17].
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for High-Throughput Screening
AlphaScreen is a bead-based assay used to study biomolecular interactions in a high-throughput format.
-
Reagent Preparation: Biotinylated MYC protein is incubated with streptavidin-coated donor beads, and a tagged MAX protein (e.g., GST-tagged) is incubated with acceptor beads coated with an antibody against the tag (e.g., anti-GST).
-
Interaction and Detection: When MYC and MAX interact, they bring the donor and acceptor beads into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which travels to the nearby acceptor bead, triggering a chemiluminescent signal at 520-620 nm.
-
Inhibitor Screening: Test compounds are added to the reaction mixture. A decrease in the luminescent signal indicates that the compound has disrupted the MYC-MAX interaction[14][18][19][20].
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the binding affinity and kinetics of molecular interactions in real-time.
-
Immobilization: One of the interacting partners, for instance, a DNA oligonucleotide containing the E-box sequence to which the MYC-MAX dimer binds, is immobilized on a sensor chip.
-
Interaction Analysis: A solution containing the MYC-MAX heterodimer, pre-incubated with or without the inhibitor, is flowed over the sensor chip.
-
Signal Detection: The binding of the protein complex to the immobilized DNA causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).
-
Kinetic Analysis: By analyzing the association and dissociation phases of the binding curves, the on-rate (ka), off-rate (kd), and dissociation constant (Kd) can be determined, providing quantitative information about the inhibitor's effect on the interaction[21][22][23][24][25].
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the effect of the inhibitors on cell proliferation.
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach overnight.
-
Inhibitor Treatment: The cells are then treated with various concentrations of the inhibitor or vehicle control for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.
-
Solubilization and Measurement: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells. The IC50 value is then calculated from the dose-response curve[7].
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to the evaluation of MYC-MAX inhibitors.
Caption: MYC Signaling Pathway and Points of Inhibition.
References
- 1. c-Myc Target Genes Involved in Cell Growth, Apoptosis, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. c-Myc and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. baxinhibitor.com [baxinhibitor.com]
- 7. Evaluation of the antitumor effects of c-Myc-Max heterodimerization inhibitor 100258-F4 in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy, pharmacokinetics, tisssue distribution, and metabolism of the Myc–Max disruptor, 10058-F4 [Z,E]-5-[4-ethylbenzylidine]-2-thioxothiazolidin-4-one, in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of c-Myc using 10058-F4 induces anti-tumor effects in ovarian cancer cells via regulation of FOXO target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-Leukemic Effects of Small Molecule Inhibitor of c-Myc (10058-F4) on Chronic Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development, synthesis and validation of improved c‐Myc/Max inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Disruption of Myc-Max Heterodimerization with Improved Cell-Penetrating Analogs of the Small Molecule 10074-G5 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resources.revvity.com [resources.revvity.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. researchgate.net [researchgate.net]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. revvity.com [revvity.com]
- 19. resources.revvity.com [resources.revvity.com]
- 20. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A quantitative, surface plasmon resonance-based approach to evaluating DNA binding by the c-Myc oncoprotein and its disruption by small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. path.ox.ac.uk [path.ox.ac.uk]
- 23. Simultaneous Quantification of Protein Binding Kinetics in Whole Cells with Surface Plasmon Resonance Imaging and Edge Deformation Tracking | MDPI [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of MYCi361 and Omomyc: Two Distinct Approaches to Targeting the MYC Oncogene
Aimed at researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of two prominent MYC inhibitors, MYCi361 and Omomyc. This document synthesizes preclinical and clinical data to offer an objective overview of their mechanisms of action, performance, and experimental foundations.
The MYC oncogene, a master regulator of cellular proliferation, metabolism, and apoptosis, is deregulated in a majority of human cancers, making it a highly sought-after therapeutic target.[1] For decades, MYC has been considered "undruggable" due to its intrinsically disordered structure and nuclear localization. However, the development of novel therapeutic modalities has led to the emergence of direct MYC inhibitors, including the small molecule this compound and the mini-protein Omomyc (clinically developed as OMO-103). This guide presents a comparative analysis of these two agents based on available scientific literature.
Mechanism of Action: A Tale of Two Strategies
This compound and Omomyc employ fundamentally different strategies to inhibit MYC function. This compound acts as a classic small molecule inhibitor, directly binding to MYC and disrupting its essential protein-protein interactions. In contrast, Omomyc functions as a dominant-negative, mimicking the MYC dimerization domain to sequester MYC and prevent its transcriptional activity.
This compound: This small molecule directly engages MYC within the cell, disrupting the heterodimerization of MYC with its obligate partner, MAX.[2][3] This disruption is crucial as the MYC-MAX heterodimer is the functional unit that binds to E-box sequences in the promoter regions of target genes to activate transcription.[3] Furthermore, this compound has been shown to enhance the phosphorylation of MYC on threonine-58, which subsequently leads to increased proteasome-mediated degradation of the MYC protein.[1][3]
Omomyc: This agent is a synthetic, 91-amino acid mini-protein designed as a dominant-negative version of the MYC basic-Helix-Loop-Helix-Leucine Zipper (bHLHZip) domain.[4][5] Omomyc can form homodimers and also heterodimerize with both MYC and MAX.[6][7] By forming non-functional heterodimers with MYC, Omomyc prevents MYC from binding to MAX and, consequently, from binding to DNA E-boxes and activating transcription.[6] It can also sequester MAX, further disrupting the formation of active MYC-MAX complexes.[8][9]
Performance Data: A Preclinical and Clinical Snapshot
Direct comparative studies of this compound and Omomyc in the same experimental systems have not been published. Therefore, the following tables summarize key performance data from independent studies. It is important to note that variations in experimental conditions preclude direct comparisons of potency and efficacy.
In Vitro and Pharmacokinetic Data
| Parameter | This compound | Omomyc (OMO-103) | Reference |
| Binding Affinity (Kd) | 3.2 µM (to MYC) | Not Applicable (Mechanism is dimerization) | [2][10] |
| IC50 (Prostate Cancer) | MycCaP: 2.9 µM, LNCaP: 1.4 µM, PC3: 1.6 µM | Not Reported | [8][11] |
| IC50 (Leukemia) | MV4-11: 2.6 µM | Not Reported | [8][11] |
| IC50 (Lymphoma) | HL-60: 5.0 µM, P493-6: 2.1 µM | Not Reported | [8][11] |
| IC50 (Neuroblastoma) | SK-N-B2: 4.9 µM | Not Reported | [8][11] |
| Mouse Half-Life (i.p.) | 44 hours | Not Reported | [8][10] |
| Mouse Half-Life (p.o.) | 20 hours | Not Reported | [8][10] |
| Mouse Cmax (i.p.) | 46 µM (27,200 ng/mL) | Not Reported | [8][10] |
| Mouse Cmax (p.o.) | 23 µM (13,867 ng/mL) | Not Reported | [8][10] |
| Human Serum Half-Life | Not in clinical trials | ~40 hours | [4] |
In Vivo and Clinical Efficacy
| Study Type | This compound | Omomyc (OMO-103) | Reference |
| Preclinical Models | Suppressed tumor growth in mouse models. | Showed therapeutic impact in various genetic mouse models of cancer. | [1][10][12] |
| Immune Modulation | Increased tumor immune cell infiltration and upregulated PD-L1 on tumors. Sensitized tumors to anti-PD1 immunotherapy. | In preclinical models, induced reprogramming of the tumor microenvironment. | [1][10] |
| Clinical Trial Phase | Not in clinical trials. An improved analog, MYCi975, has been developed due to a narrow therapeutic index. | Completed a Phase 1 clinical trial (NCT04808362). | [1][13][14] |
| Clinical Observations | Not Applicable | In the Phase 1 trial, 8 out of 19 evaluable patients showed stable disease. One patient with pancreatic cancer had an 8% tumor shrinkage and a significant decrease in circulating tumor DNA. Another patient with a salivary gland tumor had stable disease for over 15 months. | [4][13] |
Experimental Protocols and Methodologies
The following sections provide an overview of the key experimental protocols cited in the literature for evaluating this compound and Omomyc.
Cell Viability and Apoptosis Assays
-
This compound Cell Viability: The viability of various MYC-dependent cancer cell lines was assessed after 5 days of incubation with this compound. The half-maximal inhibitory concentration (IC50) was then determined.[11]
-
Omomyc Apoptosis: Apoptosis was evaluated in cell lines engineered to express Omomyc. Apoptotic nuclei were quantified by Hoechst staining after switching cells to a low-serum concentration to induce stress. The subdiploid fraction, characteristic of apoptosis, was also measured by FACS analysis.[6][7]
-
This compound Immunogenic Cell Death: MycCaP cells were treated with 4 µM this compound for 72 hours. Supernatants were collected to quantify secreted ATP and high mobility group protein B1 (HMGB1). Surface calreticulin was detected by flow cytometry after incubation with an anti-calreticulin antibody.[15]
In Vivo Tumor Models
-
This compound Xenograft Studies: FVB or NSG male mice bearing established MycCaP tumors were treated with this compound. A typical dosing regimen was 100 mg/kg/day for 2 days, followed by 70 mg/kg/day for 9 days, administered intraperitoneally.[8]
-
Omomyc Preclinical Models: Preclinical evaluation of Omomyc has been extensive, utilizing various genetic mouse models of cancer where Omomyc expression can be conditionally induced.[12] For the mini-protein, both intranasal and intravenous administration have been tested in mouse models of non-small-cell lung cancer.
Conclusion and Future Perspectives
This compound and Omomyc represent two promising, yet distinct, avenues for the therapeutic targeting of MYC. This compound exemplifies the potential of small molecules to directly bind and induce the degradation of this challenging oncoprotein. While it has shown preclinical efficacy, its narrow therapeutic index has necessitated the development of improved analogs like MYCi975.[1][14]
Omomyc, on the other hand, has pioneered the use of a mini-protein as a dominant-negative inhibitor. Its successful progression to and completion of a Phase 1 clinical trial as OMO-103 is a landmark achievement in the field of MYC-targeted therapy, demonstrating that a MYC inhibitor can be administered to patients with a manageable safety profile and show signs of clinical activity.[4][13]
The data presented in this guide, while not from head-to-head studies, provides a valuable resource for researchers in the field. Future direct comparative studies of next-generation small molecules and further clinical development of Omomyc-based therapies will be critical in determining the optimal strategies for inhibiting MYC in cancer patients. The distinct mechanisms of these two agents may also offer opportunities for combination therapies, either with standard-of-care treatments or potentially with each other, to achieve a more profound and durable anti-tumor response.
References
- 1. scholars.northwestern.edu [scholars.northwestern.edu]
- 2. ascopubs.org [ascopubs.org]
- 3. researchgate.net [researchgate.net]
- 4. MYC targeting by OMO-103 in solid tumors: a phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small Molecule MYC Inhibitors Suppress Tumor Growth and Enhance Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Omomyc as the first MYC-targeted therapy to successfully complete a phase I clinical trial – Peptomyc [peptomyc.com]
- 13. Turning up the Heat on MYC: progress in small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Specificity of MYCi361 for MYC: A Comparative Guide
The MYC family of proto-oncogenes, particularly c-MYC, are implicated in a majority of human cancers, making them a prime target for therapeutic development.[1] However, the intrinsically disordered nature of the MYC protein has historically rendered it "undruggable."[1] The development of small molecules capable of directly targeting MYC has been a significant challenge. This guide provides an objective comparison of the MYC inhibitor MYCi361 with other alternatives, supported by available experimental data, to evaluate its specificity and performance.
This compound: Mechanism of Action
This compound is a small molecule inhibitor designed to directly target the MYC protein. Its primary mechanism involves engaging MYC within the cell, leading to the disruption of the critical MYC/MAX heterodimer.[2][3] This disruption impairs the ability of MYC to bind to E-box DNA sequences and drive the expression of its target genes.[2][3] Furthermore, this compound has been shown to enhance the phosphorylation of MYC on threonine-58 (T58), which flags the protein for proteasome-mediated degradation.[3][4] This dual action of disrupting dimerization and promoting degradation makes this compound a potent inhibitor of MYC function.
Comparative Analysis of MYC Inhibitors
The specificity of a targeted inhibitor is paramount for its therapeutic efficacy and safety. While this compound directly binds to MYC, its performance and specificity are best understood in the context of other available inhibitors that target the same pathway through different modalities.
| Inhibitor | Type | Mechanism of Action | Binding Affinity (Kd) | Key In Vitro / In Vivo Findings |
| This compound | Small Molecule | Binds to MYC (aa 366-381), disrupts MYC/MAX dimerization, and promotes MYC degradation via pT58.[3][4][5] | 3.2 μM[2][6][7][8] | Suppresses tumor growth in vivo, increases tumor immune cell infiltration, and upregulates PD-L1.[2][7] Demonstrates a narrow therapeutic index.[7][9][10] |
| MYCi975 | Small Molecule | Analog of this compound; Binds to MYC (aa 366-381) and disrupts MYC/MAX dimerization.[4][5] | Not specified in results | Improved tolerability and pharmacokinetics compared to this compound.[4][9] Efficacious in mouse tumor models with a favorable safety profile.[4] |
| 10058-F4 | Small Molecule | Binds to the c-Myc bHLHZip domain, preventing its heterodimerization with Max.[11] | Not specified in results | Induces apoptosis and G0/G1 cell cycle arrest in cancer cells.[12][13] Enhances chemosensitivity to conventional chemotherapeutic agents.[12] |
| Omomyc | Mini-protein | Dominant-negative; competes with MYC for binding to MAX and DNA, displacing MYC/MAX heterodimers.[1][14] | Not specified in results | First direct MYC inhibitor to enter clinical trials.[1] Shows potent anti-tumor effects in a wide range of preclinical models.[15][16] |
| KJ-Pyr-9 | Small Molecule | Binds to MYC, disrupting the MYC/MAX interaction. | 6.5 nM[17] | Effectively blocks the growth of MYC-amplified human cancer cell xenografts in vivo.[17] |
| MYCMI-6 | Small Molecule | Binds the bHLH-LZ domain of MYC, inhibiting MYC-MAX heterodimerization.[1] | Not specified in results | Suppresses MYC-dependent cell growth in vitro and reduces tumor proliferation in neuroblastoma xenografts.[1] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to evaluate the efficacy and mechanism of MYC inhibitors.
Cell Viability and Proliferation Assays
-
Objective: To determine the effect of the inhibitor on the survival and growth of cancer cell lines.
-
Methodology: Cancer cell lines with known MYC-dependency (e.g., MycCaP, LNCaP, PC3, MV4-11, HL-60) are seeded in multi-well plates.[6][7] The cells are treated with a range of inhibitor concentrations for a specified period (e.g., 5 days).[18] Cell viability is then assessed using methods such as MTT, MTS, or commercial assays like CellTiter-Glo. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.[7]
In Vivo Tumor Growth Studies
-
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Methodology: Immunocompromised (e.g., NSG) or syngeneic (e.g., FVB) mice are implanted with MYC-dependent tumor cells (e.g., MycCaP).[6][7] Once tumors are established, mice are treated with the inhibitor (e.g., via intraperitoneal injection or oral gavage) at a specified dose and schedule (e.g., 70 mg/kg/day).[7] Tumor volume is measured regularly to assess treatment response. At the end of the study, tumors and organs may be harvested for further analysis (e.g., histology, western blot, flow cytometry).[4][7]
Co-Immunoprecipitation (Co-IP)
-
Objective: To assess the inhibitor's ability to disrupt the MYC-MAX protein-protein interaction.
-
Methodology: Cells are treated with the inhibitor (e.g., this compound at 6 μM for 1 hour in PC3 cells).[3] Cell lysates are prepared, and an antibody targeting one of the proteins of interest (e.g., MYC or MAX) is used to pull down the protein and its binding partners. The immunoprecipitated complex is then analyzed by Western blot using an antibody against the other protein to determine if the interaction has been disrupted.
Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm direct binding (target engagement) of the inhibitor to the target protein within the cellular environment.
-
Methodology: Cells are treated with the inhibitor or a vehicle control. The cells are then heated to various temperatures, causing proteins to denature and precipitate. The soluble protein fraction is collected and analyzed by Western blot for the target protein (MYC). A ligand-bound protein is typically more thermally stable, resulting in more soluble protein at higher temperatures compared to the unbound protein. This method was used to show that this compound and MYCi975 engage MYC in its native cellular environment.[4]
Visualizing Pathways and Workflows
Diagrams can clarify complex biological pathways and experimental processes.
Caption: MYC/MAX signaling pathway and points of inhibitor action.
Caption: General workflow for evaluating a targeted inhibitor like this compound.
Specificity and Off-Target Considerations
While this compound was developed to bind MYC, comprehensive off-target profiling is essential to fully characterize its specificity. For instance, kinase inhibitor profiling against a broad panel of kinases is a standard method to identify potential off-target effects that could lead to toxicity or confound experimental results.[19] The finding that this compound has a narrow therapeutic index in vivo suggests that it may have off-target effects or that potent on-target inhibition of MYC in normal tissues is not well-tolerated.[4][9] The development of the analog MYCi975, which showed improved tolerability, was a key step in addressing this limitation.[4] RNA-seq data indicated that MYCi975 regulated a smaller set of genes compared to this compound, which may account for its better safety profile.[4] This highlights the critical importance of iterative medicinal chemistry to optimize both potency and specificity.
Conclusion
This compound is a valuable chemical probe for studying MYC biology, demonstrating direct engagement with MYC and subsequent disruption of its oncogenic functions.[2][4] It effectively inhibits MYC by a dual mechanism: blocking MYC/MAX dimerization and promoting MYC protein degradation.[3][4] However, its specificity profile is marked by a narrow therapeutic window in vivo, suggesting potential for off-target effects or on-target toxicities.[7][9]
In comparison to other inhibitors, this compound represents a significant advancement in the direct targeting of MYC with small molecules. Its analog, MYCi975, offers an improved safety profile, making it a more promising candidate for further development.[4] Meanwhile, alternative strategies, such as the mini-protein Omomyc, have progressed to clinical trials, underscoring the viability of directly inhibiting MYC.[1] The continued study of this compound and its analogs, alongside a comprehensive evaluation of their off-target profiles, will be crucial in refining the next generation of MYC inhibitors for cancer therapy.
References
- 1. Therapeutic targeting of “undruggable” MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | MYC inhibitor | Probechem Biochemicals [probechem.com]
- 4. Turning up the Heat on MYC: progress in small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | c-Myc | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. adooq.com [adooq.com]
- 9. Small-Molecule MYC Inhibitors Suppress Tumor Growth and Enhance Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholars.northwestern.edu [scholars.northwestern.edu]
- 11. baxinhibitor.com [baxinhibitor.com]
- 12. Small-molecule c-Myc inhibitor, 10058-F4, inhibits proliferation, downregulates human telomerase reverse transcriptase and enhances chemosensitivity in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. rupress.org [rupress.org]
- 16. mdpi.com [mdpi.com]
- 17. Frontiers | Strategies to Inhibit Myc and Their Clinical Applicability [frontiersin.org]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Tumor Activity of MYCi361
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anti-tumor activity of the c-Myc inhibitor, MYCi361. It offers an objective comparison with other notable c-Myc inhibitors—MYCi975, 10058-F4, and Omomyc—supported by experimental data from preclinical studies. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.
Executive Summary
c-Myc is a critical oncoprotein frequently deregulated in a majority of human cancers, making it a highly attractive target for cancer therapy. Direct inhibition of c-Myc has historically been challenging due to its nature as an intrinsically disordered protein. This compound is a small molecule inhibitor that directly targets c-Myc, disrupting its essential interaction with MAX and promoting its degradation. While demonstrating anti-tumor efficacy, this compound exhibits a narrow therapeutic index. This has led to the development of an improved analog, MYCi975, which shows better tolerability. This guide evaluates the anti-tumor activity of this compound in comparison to MYCi975 and other well-documented c-Myc inhibitors, 10058-F4 and the peptide-based inhibitor Omomyc.
Mechanism of Action: Disrupting the c-Myc/MAX Dimerization
This compound and its analog MYCi975 are small molecules designed to directly engage c-Myc within the cell.[1][2][3] Their primary mechanism of action involves binding to the bHLH-ZIP domain of c-Myc, which is crucial for its heterodimerization with its obligate partner, MAX.[2] This disruption of the c-Myc/MAX complex prevents its binding to E-box DNA sequences in the promoter regions of target genes, thereby inhibiting the transcription of genes involved in cell proliferation, growth, and metabolism.[1][2]
Furthermore, both this compound and MYCi975 have been shown to enhance the phosphorylation of c-Myc at threonine-58 (T58), which signals for its proteasome-mediated degradation.[2][3] This dual mechanism of disrupting dimerization and promoting degradation leads to a significant reduction in cellular c-Myc levels and activity.
Comparative In Vitro Anti-Tumor Activity
The anti-proliferative activity of this compound has been evaluated across a panel of cancer cell lines and compared with other c-Myc inhibitors. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Inhibitor | Cancer Type | Cell Line | IC50 (µM) |
| This compound | Prostate Cancer | MycCaP | 2.9 |
| LNCaP | 1.4 | ||
| PC3 | 1.6 | ||
| Leukemia | MV4-11 | 2.6 | |
| Lymphoma | HL-60 | 5.0 | |
| P493-6 | 2.1 | ||
| Neuroblastoma | SK-N-B2 | 4.9 | |
| MYCi975 | Breast Cancer | Panel of 14 cell lines | 2.49 - 7.73[4][5] |
| 10058-F4 | Prostate Cancer | DU145 | 88 ± 20[6] |
| PC-3 | 113 ± 30[6] | ||
| Leukemia | HL-60 | ~60[6] | |
| Ovarian Cancer | SKOV3 | 4.4[7] | |
| Hey | 3.2[7] | ||
| Omomyc | Lung Cancer | H1299, H1975, A549 | 6.2 - 13.6[8] |
| Lymphoma | Ramos | ~0.4[9] | |
| Colon Cancer | HCT116 | 2 - 3[9] |
Note: IC50 values are sourced from multiple studies and experimental conditions may vary. Direct comparison should be made with caution.
Comparative In Vivo Anti-Tumor Efficacy
In vivo studies in mouse models have demonstrated the anti-tumor activity of this compound. Treatment with this compound has been shown to induce tumor regression. However, a narrow therapeutic index was observed.[2] The improved analog, MYCi975, has demonstrated better tolerability and significant tumor growth inhibition in mouse models with no significant changes in body weight.[2][3]
| Inhibitor | Animal Model | Key Findings |
| This compound | MycCaP allografts in FVB or NSG mice | Induced tumor regression. Increased tumor immune cell infiltration and upregulated PD-L1. Narrow therapeutic index.[2][10] |
| MYCi975 | MycCaP allografts | Significantly inhibited tumor growth and prolonged survival. Better tolerability than this compound. Enhanced immune cell infiltration and synergized with anti-PD-1 therapy.[1][2][3] |
| 10058-F4 | Prostate cancer xenografts (DU145, PC-3) | No significant tumor growth inhibition was observed in some studies, potentially due to rapid metabolism.[6][11] However, other studies have shown it can delay tumor growth in neuroblastoma models.[7] |
| Omomyc | Various models including lung, breast, and pancreatic cancer | Induced rapid tumor regression with mild and reversible side effects in normal tissues.[12] |
Pharmacokinetic Profiles
| Inhibitor | Administration Route | Half-life (in mice) | Maximum Plasma Concentration (Cmax) |
| This compound | Intraperitoneal (i.p.) | 44 hours | 46 µM |
| Oral (p.o.) | 20 hours | 23 µM | |
| MYCi975 | Oral (p.o.) | ~7 hours (100 mg/kg) to ~12 hours (250 mg/kg)[1] | ~74 µM (100 mg/kg) to ~96 µM (250 mg/kg)[1] |
| 10058-F4 | Intravenous (i.v.) | Approximately 1 hour[6][11] | Peak plasma concentrations of ~300 µM at 5 minutes[6] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the metabolic activity of cells as an indicator of cell viability.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the c-Myc inhibitors in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the inhibitors. Include vehicle-only controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
In Vivo Tumor Xenograft Study
This protocol outlines the general procedure for evaluating the anti-tumor efficacy of a compound in a mouse xenograft model.
Detailed Steps:
-
Cell Preparation: Culture the desired cancer cells and harvest them during the logarithmic growth phase. Wash the cells with sterile PBS and resuspend them at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of immunocompromised mice (e.g., NSG mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the c-Myc inhibitor (e.g., this compound) and vehicle control to the respective groups via the desired route (e.g., intraperitoneal injection or oral gavage) at the specified dose and schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitoring Animal Health: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (due to tumor size limits or predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or biomarker assessment).
Co-Immunoprecipitation (Co-IP) to Assess c-Myc/MAX Interaction
This protocol is used to determine if a compound disrupts the interaction between c-Myc and MAX in a cellular context.
Detailed Steps:
-
Cell Treatment and Lysis: Treat cells with the inhibitor or vehicle control for the desired time. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the clarified cell lysate with an antibody specific for the "bait" protein (e.g., c-Myc) overnight at 4°C with gentle rotation.
-
Complex Capture: Add Protein A/G agarose or magnetic beads to the lysate and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with an antibody against the "prey" protein (e.g., MAX) to detect its presence in the immunoprecipitated complex. A decrease in the amount of co-immunoprecipitated MAX in the inhibitor-treated sample compared to the control indicates disruption of the c-Myc/MAX interaction.
Conclusion
This compound is a potent inhibitor of the c-Myc/MAX interaction with demonstrated anti-tumor activity. However, its narrow therapeutic index presents a challenge for clinical development. The improved analog, MYCi975, offers a more favorable toxicity profile and enhanced immunomodulatory effects, making it a more promising candidate for further investigation. Comparison with other c-Myc inhibitors like 10058-F4 and Omomyc highlights the diverse strategies being employed to target this critical oncoprotein. The data presented in this guide provides a valuable resource for researchers in the field of oncology and drug discovery, aiding in the continued effort to develop effective and safe c-Myc-targeted therapies.
References
- 1. medkoo.com [medkoo.com]
- 2. Turning up the Heat on MYC: progress in small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MYCi975 | c-Myc inhibitor | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. MYC as a therapeutic target for the treatment of triple-negative breast cancer: preclinical investigations with the novel MYC inhibitor, MYCi975 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy, pharmacokinetics, tisssue distribution, and metabolism of the Myc–Max disruptor, 10058-F4 [Z,E]-5-[4-ethylbenzylidine]-2-thioxothiazolidin-4-one, in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the antitumor effects of c-Myc-Max heterodimerization inhibitor 100258-F4 in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intrinsic cell-penetrating activity propels Omomyc from proof of concept to viable anti-MYC therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
MYCi975: A Leap Forward in MYC Inhibition, Surpassing its Predecessor MYCi361
In the ongoing quest to effectively target the notorious oncoprotein MYC, a key driver in a majority of human cancers, the small molecule inhibitor MYCi975 has emerged as a significantly improved successor to its forerunner, MYCi361.[1][2] While both compounds share a common mechanism of action, MYCi975 demonstrates superior properties in terms of therapeutic index, tolerability, and pharmacokinetic profile, positioning it as a more promising candidate for clinical development.[1][2][3][4]
This guide provides a detailed comparison of MYCi975 and this compound, presenting experimental data, outlining methodologies, and illustrating key pathways and workflows to inform researchers, scientists, and drug development professionals.
Enhanced Efficacy and a Superior Safety Profile
MYCi975, a close analog of this compound, exhibits a more favorable therapeutic window.[1][2][4] While this compound has demonstrated efficacy in suppressing tumor growth both in vitro and in vivo, it is hampered by a narrow therapeutic index, indicating a small margin between therapeutic and toxic doses.[2][4] In contrast, MYCi975 shows remarkable tolerability in preclinical models.[3] Studies in mice have shown that MYCi975 can be administered at doses up to ten times its effective anti-tumor dose without significant toxicity.[3] A two-week daily treatment regimen of MYCi975 at 100 mg/kg/day resulted in no observable histopathological or chemical pathological abnormalities.[3] This improved safety profile is a critical advancement for a potential therapeutic agent.
RNA sequencing data has offered a potential explanation for the improved tolerability of MYCi975, revealing that it regulates a smaller set of genes compared to this compound.[3] This suggests a more selective effect on MYC target genes, potentially reducing off-target effects and associated toxicities.[3]
Comparative Performance Metrics
The following table summarizes the key quantitative data comparing the performance of MYCi975 and this compound.
| Parameter | MYCi975 | This compound | Source |
| Binding Affinity (Kd to MYC) | ~2.5 µM - 2.75 µM | 3.2 µM | [5][6],[4][7][8] |
| IC50 (P493-6 Lymphoma Cells) | 3.7 µM | 2.1 µM | [9],[4] |
| IC50 (MV4-11 Leukemia Cells) | 3.9 µM | 2.6 µM | [9],[4] |
| IC50 (SK-N-B2 Neuroblastoma Cells) | 6.4 µM | 4.9 µM | [9],[4] |
| In Vivo Efficacy (Tumor Growth Inhibition) | Significant tumor growth inhibition at 100 mg/kg/day with good tolerability.[1][5][6] In a mouse model of melanoma, MYCi975 treatment led to a three-fold increase in CD8+ T cell infiltration.[10] In combination with anti-PD1, tumor volume was reduced by over 80%.[10] | Suppresses in vivo tumor growth, but with a narrow therapeutic index.[2][4][7] In a mouse model of melanoma, this compound treatment resulted in a two-fold increase in CD8+ T cell infiltration.[10] | [1][2][5][6][10] |
| Oral Bioavailability | Excellent pharmacokinetic profile with oral activity.[1][5][11][12] Half-lives of 7 and 12 hours at 100 and 250 mg/kg p.o., respectively.[1] | Moderate terminal elimination half-life of 20 hours for oral (p.o.) dosing in mice.[4] | [1][4][5][11][12] |
Mechanism of Action: A Dual Approach to MYC Inhibition
Both MYCi975 and this compound employ a dual mechanism to inhibit MYC function. They directly bind to the MYC protein, disrupting its crucial interaction with its binding partner MAX.[7][11][13] This heterodimerization is essential for MYC to bind to DNA and drive the expression of genes involved in cell proliferation, metabolism, and growth.[1]
Furthermore, both compounds promote the degradation of the MYC protein.[3][11] They achieve this by enhancing the phosphorylation of MYC at threonine-58 (T58).[3][10][11] This phosphorylation event is mediated by GSK3β and marks the MYC protein for ubiquitination and subsequent degradation by the proteasome.[3]
Immunomodulatory Effects and Combination Therapy
A significant finding for both inhibitors is their ability to modulate the tumor microenvironment. Treatment with either MYCi975 or this compound leads to increased infiltration of immune cells, such as CD8+ T cells, into the tumor.[7][10] They also upregulate the expression of PD-L1 on tumor cells.[7][10] This upregulation, while seemingly counterintuitive, makes the tumors more susceptible to immune checkpoint blockade.[10]
MYCi975 has demonstrated superior performance in this regard. In a mouse melanoma model, MYCi975 treatment resulted in a three-fold increase in CD8+ T cell infiltration, compared to a two-fold increase with this compound.[10] Furthermore, the combination of MYCi975 with an anti-PD-1 antibody led to a synergistic anti-tumor effect, reducing tumor volume by over 80%.[10]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are representative protocols for assays commonly used to evaluate MYC inhibitors.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of MYCi975 and this compound on the viability of cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549, HCT116) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of MYCi975 or this compound (e.g., 0.1, 1, 5, 10 µM). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as the percentage of the absorbance of treated cells relative to the vehicle-treated control cells. IC50 values are determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the anti-tumor efficacy of MYCi975 and this compound in a mouse xenograft or allograft model.
Methodology:
-
Tumor Implantation: 6-8 week old immunocompromised (for xenografts) or immunocompetent (for allografts) mice are subcutaneously injected with a suspension of cancer cells (e.g., 1 x 10^6 Myc-CaP cells).
-
Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (Length x Width²) / 2.
-
Treatment Administration: Once tumors reach the desired size, mice are randomized into treatment groups (e.g., vehicle control, MYCi975, this compound, combination therapy). The compounds are administered via a specified route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule (e.g., 100 mg/kg/day).
-
Monitoring: The body weight and general health of the mice are monitored throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size or at a specified time point.
-
Data Analysis: Tumor growth curves are plotted for each treatment group. The percentage of tumor growth inhibition is calculated at the end of the study. Tumors may also be excised for further analysis (e.g., histology, western blotting).
Conclusion
MYCi975 represents a significant advancement over its predecessor, this compound, as a direct inhibitor of the MYC oncoprotein. Its improved therapeutic index, excellent tolerability, and favorable pharmacokinetic profile, coupled with its potent anti-tumor and immunomodulatory effects, make it a highly promising candidate for further preclinical and clinical investigation. The selective nature of MYCi975's impact on MYC target gene expression may hold the key to its enhanced safety profile. As research continues, MYCi975 provides a valuable tool for dissecting MYC biology and a strong foundation for the development of a novel class of anti-cancer therapeutics.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. Turning up the Heat on MYC: progress in small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MYCi975 | c-Myc inhibitor | Probechem Biochemicals [probechem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound | MYC inhibitor | Probechem Biochemicals [probechem.com]
- 9. MYCi975 | 2289691-01-4 | c-Myc | MOLNOVA [molnova.com]
- 10. The Potent Efficacy of MYCi975: Unraveling its Impact on Tumor Suppression and Immunotherapy Augmentation – Ceralasertib ATM/ATR inhibitor [oregontechsupport.com]
- 11. selleckchem.com [selleckchem.com]
- 12. axonmedchem.com [axonmedchem.com]
- 13. Small Molecule MYC Inhibitors Suppress Tumor Growth and Enhance Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of MYCi361's Mechanism: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the c-Myc inhibitor MYCi361 with other alternatives, supported by available experimental data. We delve into the mechanism of action, comparative efficacy, and tolerability, presenting quantitative data in structured tables and detailing key experimental protocols.
Unveiling the Mechanism of this compound
This compound is a small molecule inhibitor that directly targets the oncoprotein c-Myc, a master regulator of cellular processes frequently dysregulated in cancer.[1][2] Independent and developer-led studies have elucidated a multi-faceted mechanism of action. This compound engages c-Myc within the cell, disrupting its crucial interaction with its binding partner MAX.[3][4] This disruption is fundamental, as the c-Myc/MAX heterodimer is the functional unit that binds to DNA and drives the expression of genes involved in cell proliferation, metabolism, and apoptosis.[1][2]
Furthermore, this compound enhances the phosphorylation of c-Myc at threonine-58 (T58).[1][3][5] This specific phosphorylation event acts as a signal for the proteasome, the cell's machinery for protein degradation, leading to a reduction in c-Myc protein levels.[1][5] This dual action of inhibiting dimerization and promoting degradation makes this compound a potent suppressor of c-Myc activity.[3][5]
The binding site of this compound has been localized to a "hotspot" region on the c-Myc protein, specifically amino acids 366-381.[6] This region is also the binding site for other known c-Myc inhibitors, including 10074-G5 and JKY-2-169.[6]
Comparative Analysis of this compound and Alternatives
A direct comparison with other c-Myc inhibitors reveals a landscape of varied potency, tolerability, and mechanisms. The most pertinent comparator to this compound is its close analog, MYCi975, which was developed to improve upon the therapeutic index of the parent compound.[3][5][7] Other notable small molecule inhibitors include 10058-F4 and 10074-G5, while OMO-103 represents a different class of peptide-based inhibitors that has advanced to clinical trials.[2][8][9][10][11][12]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its alternatives.
Table 1: In Vitro Activity of c-Myc Inhibitors
| Compound | Target | Binding Affinity (Kd) | IC50 (Prostate Cancer, MycCaP) | IC50 (Leukemia, MV4-11) | IC50 (Lymphoma, HL-60) | Reference(s) |
| This compound | c-Myc | 3.2 µM | 2.9 µM | 2.6 µM | 5.0 µM | [4][13][14] |
| MYCi975 | c-Myc | 2.5 µM | Not Reported | Not Reported | Not Reported | [7] |
| 10058-F4 | c-Myc/MAX Interaction | Not Reported | Not Reported | Not Reported | 49.0 µM | [2] |
| 10074-G5 | c-Myc | 2.8 µM | Not Reported | Not Reported | Not Reported | [14] |
Table 2: In Vivo Properties and Tolerability
| Compound | Administration | Half-life (mice) | Key In Vivo Finding | Tolerability | Reference(s) |
| This compound | i.p. or p.o. | 44h (i.p.), 20h (p.o.) | Suppresses tumor growth, enhances anti-PD1 immunotherapy. | Narrow therapeutic index, evidence of in vivo toxicity. | [3][5][13] |
| MYCi975 | p.o., i.p., or i.v. | Not specified | Inhibits tumor growth with no significant changes in body weight. | Remarkably well-tolerated, can be given at up to 10x the efficacious dose. | [5][6][7] |
| 10074-G5 | i.v. | 37 min | No effect on Daudi xenograft growth due to rapid metabolism. | Poor metabolic stability limits in vivo efficacy. | [1] |
| OMO-103 | i.v. | ~40h (humans) | Stable disease observed in a Phase 1 clinical trial in patients with advanced solid tumors. | Generally well-tolerated with mild, manageable side effects. | [9][12] |
Key Experimental Protocols
To facilitate independent verification and further research, detailed methodologies for key experiments are provided below.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement of a compound within intact cells.[15][16][17][18][19] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Protocol:
-
Cell Treatment: Culture cells to the desired confluency and treat with either the test compound (e.g., this compound) or a vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures using a thermal cycler.
-
Lysis: After heating, lyse the cells by freeze-thaw cycles or using a lysis buffer.
-
Centrifugation: Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation at high speed.
-
Protein Quantification: Collect the supernatant and quantify the amount of the target protein (c-Myc) remaining in the soluble fraction using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble c-Myc as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Co-Immunoprecipitation (Co-IP) for MYC-MAX Interaction
Co-IP is used to investigate protein-protein interactions, such as the dimerization of c-Myc and MAX.[20][21][22][23][24]
Protocol:
-
Cell Lysis: Lyse cells treated with the inhibitor or vehicle control using a non-denaturing lysis buffer to preserve protein interactions.
-
Pre-clearing: (Optional) Incubate the cell lysate with protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to one of the proteins of interest (e.g., anti-MAX antibody) overnight at 4°C.
-
Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the other protein in the complex (e.g., anti-c-Myc antibody). A reduced amount of co-immunoprecipitated c-Myc in the inhibitor-treated sample indicates disruption of the MYC-MAX interaction.
Fluorescence Polarization (FP) Assay
FP assays are used to measure the binding affinity of a small molecule to a protein in a solution-based, homogeneous format.[25][26][27][28][29]
Protocol:
-
Reagents: Prepare a fluorescently labeled probe that binds to the target protein (c-Myc) and the unlabeled test compound (inhibitor).
-
Assay Setup: In a microplate, combine the target protein and the fluorescent probe at concentrations that result in a significant polarization signal.
-
Competition: Add increasing concentrations of the unlabeled test compound to the wells.
-
Incubation: Allow the reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: As the unlabeled compound displaces the fluorescent probe from the target protein, the polarization value will decrease. Plot the polarization values against the inhibitor concentration to determine the binding affinity (Kd or IC50).
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway, experimental workflow, and logical relationships.
Caption: Mechanism of action of this compound.
Caption: Co-Immunoprecipitation workflow.
Caption: Logical comparison of MYC inhibitors.
References
- 1. In vitro cytotoxicity and in vivo efficacy, pharmacokinetics, and metabolism of 10074-G5, a novel small-molecule inhibitor of c-Myc/Max dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development, synthesis and validation of improved c‐Myc/Max inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Turning up the Heat on MYC: progress in small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MYCi975 | c-Myc inhibitor | Probechem Biochemicals [probechem.com]
- 8. Therapeutic targeting of “undruggable” MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MYC targeting by OMO-103 in solid tumors: a phase 1 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. First MYC inhibitor to demonstrate safety and anti-tumor activity in a phase I first-in-human clinical trial - VHIO [vhio.net]
- 11. Omomyc as the first MYC-targeted therapy to successfully complete a phase I clinical trial – Peptomyc [peptomyc.com]
- 12. esmo.org [esmo.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
- 20. Detection of c-Myc protein-protein interactions and phosphorylation status by immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. assaygenie.com [assaygenie.com]
- 24. ptglab.com [ptglab.com]
- 25. Synthetic fluorescent MYC probe: Inhibitor binding site elucidation and development of a high-throughput screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. rsc.org [rsc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
